Naltriben mesylate
Description
Properties
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20-,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFZOCDAWPIBB-IDRHMUJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017623 | |
| Record name | Naltriben mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122517-78-6 | |
| Record name | 4,8-Methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, 7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-, (4bS,8R,8aS,14bR)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122517-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naltriben mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Naltriben Mesylate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a highly selective and potent antagonist of the δ-opioid receptor, with a notable preference for the δ₂ subtype. Its intricate mechanism of action extends beyond simple receptor blockade, encompassing the modulation of downstream signaling cascades and interaction with other ion channels. This technical guide provides an in-depth exploration of the molecular pharmacology of naltriben mesylate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development endeavors.
Core Mechanism of Action: δ-Opioid Receptor Antagonism
Naltriben's primary mechanism of action is its competitive antagonism of the δ-opioid receptor. It exhibits high affinity for this receptor, thereby blocking the binding of endogenous and exogenous δ-opioid agonists. This blockade prevents the initiation of the canonical G-protein coupled receptor (GPCR) signaling cascade associated with δ-opioid receptor activation, which typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Receptor Binding Affinity
Naltriben demonstrates significant selectivity for the δ-opioid receptor over μ- and κ-opioid receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Reported Ki (nM) | Species/System | Reference |
| δ-Opioid Receptor | 0.013 | CHO-DG44 cells (mouse receptor) | [1] |
| μ-Opioid Receptor | 19 | COS-7 cells (rat receptor) | [1] |
| 19.79 ± 1.12 | Rat cortex membranes | [2] | |
| κ-Opioid Receptor | 152 | PC12 cells (mouse receptor) | [1] |
| 82.75 ± 6.32 | Rat cortex membranes | [2] |
Table 1: Binding affinities of Naltriben for opioid receptors.
Subtype Selectivity
Naltriben is particularly noted for its selectivity for the δ₂-opioid receptor subtype in vivo. This property makes it a valuable pharmacological tool for differentiating the physiological roles of δ₁ and δ₂ receptor subtypes.[2][3] In vivo studies have shown that naltriben is significantly more potent at inhibiting the effects of δ₂-selective agonists compared to δ₁-selective agonists.[4]
Dual Activity: TRPM7 Channel Activation
Beyond its role as a δ-opioid receptor antagonist, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][5] TRPM7 is a non-selective cation channel that plays a crucial role in cellular calcium and magnesium homeostasis.
Potency of TRPM7 Activation
The activation of TRPM7 by naltriben is characterized by its half-maximal effective concentration (EC₅₀).
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | ~20.7 µM | HEK293 cells (mouse TRPM7) | [1] |
Table 2: Potency of Naltriben as a TRPM7 activator.
Downstream Signaling Pathways
The dual action of naltriben on δ-opioid receptors and TRPM7 channels leads to the modulation of distinct intracellular signaling pathways.
δ-Opioid Receptor-Mediated Signaling
As an antagonist, naltriben blocks the canonical Gαi-coupled signaling pathway of the δ-opioid receptor.
TRPM7-Mediated Signaling
Activation of TRPM7 by naltriben leads to an influx of cations, primarily Ca²⁺, which can trigger various downstream signaling events. In glioblastoma cells, this has been shown to activate the MAPK/ERK pathway, while not affecting the PI3K/Akt pathway.[5][6]
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol is a generalized procedure for determining the binding affinity of naltriben for opioid receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Naltriben Mesylate: A Technical Guide to its Delta-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518), a derivative of the non-selective opioid antagonist naltrexone, is a potent and highly selective antagonist of the delta (δ)-opioid receptor. This selectivity, particularly for the δ₂ subtype, has established naltriben as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the delta-opioid system. This technical guide provides a comprehensive overview of the quantitative pharmacology of naltriben mesylate, detailing its binding affinity for the delta, mu (μ), and kappa (κ) opioid receptors. Furthermore, this guide outlines detailed experimental protocols for the characterization of naltriben's binding affinity and illustrates the canonical signaling pathway of the delta-opioid receptor.
Quantitative Receptor Binding Profile
The selectivity of naltriben for the delta-opioid receptor is quantitatively demonstrated through radioligand binding assays, which determine the inhibition constant (Kᵢ) of the compound for each receptor subtype. A lower Kᵢ value indicates a higher binding affinity.
| Opioid Receptor Subtype | Ligand | Test System | Kᵢ/Kₑ (nM) | Reference |
| Delta (δ) | Naltriben | Mouse vas deferens | 0.11 (Kₑ) | [1] |
| Mu (μ) | Naltriben | Rat cerebral cortex membranes | 19.79 ± 1.12 (Kᵢ) | [2] |
| Kappa (κ) | Naltriben | Rat cerebral cortex membranes | 82.75 ± 6.32 (Kᵢ) | [2] |
Selectivity Ratios:
Based on the data above, the selectivity of naltriben for the delta-opioid receptor over the mu and kappa receptors can be calculated:
-
δ vs. μ Selectivity: Kᵢ (μ) / Kₑ (δ) = 19.79 nM / 0.11 nM ≈ 180-fold
-
δ vs. κ Selectivity: Kᵢ (κ) / Kₑ (δ) = 82.75 nM / 0.11 nM ≈ 752-fold
These ratios underscore the remarkable selectivity of naltriben for the delta-opioid receptor. It is important to note that at higher concentrations, naltriben can exhibit activity at kappa and mu receptors.[3][4] Specifically, some studies suggest it may act as a kappa-opioid agonist at high doses.[1]
Experimental Protocols
Radioligand Competition Binding Assay for Delta-Opioid Receptor Affinity
This protocol describes a representative method for determining the Kᵢ of this compound at the delta-opioid receptor using [³H]-naltrindole as the radioligand.
Materials:
-
Membrane Preparation: Homogenized rat brain tissue, specifically from the cerebral cortex, which has a high density of opioid receptors.
-
Radioligand: [³H]-naltrindole, a selective delta-opioid receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Rat brains are dissected, and the cerebral cortex is homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains:
-
A fixed concentration of [³H]-naltrindole (typically near its K₋ value, e.g., 0.1-0.5 nM).
-
Varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Membrane homogenate.
-
For determining non-specific binding, a separate set of wells includes a high concentration of unlabeled naloxone (10 µM) instead of naltriben.
-
-
Incubation: The plates are incubated at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of naltriben (the concentration that inhibits 50% of the specific binding of [³H]-naltrindole). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K₋)
where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Experimental Workflow Diagram:
Delta-Opioid Receptor Signaling Pathway
Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gᵢ/Gₒ family. As an antagonist, naltriben blocks the initiation of this signaling cascade by preventing the binding of endogenous or exogenous agonists.
Canonical Signaling Pathway:
-
Agonist Binding: An agonist binds to the delta-opioid receptor.
-
G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gᵢ/Gₒ protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of various downstream effectors, ultimately resulting in the cellular response to the opioid agonist.
Signaling Pathway Diagram:
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Function as a δ2-Opioid Receptor Antagonist and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a potent and selective antagonist of the δ-opioid receptor, with a notable preference for the δ2 subtype. This characteristic has established it as an invaluable tool in the pharmacological dissection of opioid receptor function. Beyond its canonical role, naltriben also exhibits activity as a positive gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel and can influence downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This technical guide provides a comprehensive overview of naltriben mesylate, presenting quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its signaling mechanisms and experimental workflows.
Core Pharmacology: δ-Opioid Receptor Antagonism
Naltriben is structurally related to naltrexone (B1662487) and naltrindole, and is recognized for its high affinity and selectivity for δ-opioid receptors. While it is widely cited as a δ2-selective antagonist, its selectivity profile can vary depending on the tissue and experimental conditions. At higher concentrations, naltriben can also interact with other opioid receptor subtypes.
Binding Affinity and Selectivity
The binding affinity of this compound for various opioid receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ligand Displaced | Tissue/Cell Line | Ki (nM) | Reference |
| μ-opioid | [3H]DAMGO | Rat cerebral cortex membranes | 19.79 ± 1.12 | [1] |
| κ2-opioid | [3H]diprenorphine (in the presence of DAMGO and DPDPE) | Rat cerebral cortex membranes | 82.75 ± 6.32 | [1] |
| δ-opioid (general) | [3H]DPDPE (δ1 ligand) | Human cerebral cortex membranes | Equiponent | [2] |
| δ-opioid (general) | [3H]Ile-Delt II (δ2 ligand) | Human cerebral cortex membranes | Equiponent | [2] |
Note: One study in human cerebral cortex membranes found naltriben to be equipotent in competing for δ1 and δ2 binding sites, suggesting a lack of subtype selectivity in this specific preparation[2]. However, another study demonstrated that the δ1-selective antagonist, 7-benzylidenenaltrexone (B1236580) (BNTX), was 9.6- to 12.9-fold less potent than naltriben at inhibiting the binding of [3H]naltriben in mouse brain, providing evidence for δ2 selectivity in that context[3].
Off-Target Activity: TRPM7 Channel Modulation
Recent research has identified naltriben as a selective positive gating modulator of the TRPM7 channel, an ion channel involved in a variety of physiological processes.
Functional Activity
| Channel | Effect | Cell Line | EC50 | Reference |
| TRPM7 | Positive Gating Modulator | U87 glioblastoma cells | ~20 μM | [4] |
Signaling Pathways
Naltriben's interaction with its molecular targets initiates downstream signaling cascades that can modulate cellular function.
MAPK/ERK Pathway Activation
In human glioblastoma U87 cells, naltriben has been shown to enhance the MAPK/ERK signaling pathway, which is downstream of TRPM7 activation.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ1, [³H]deltorphin II for δ2, [³H]U-69,593 for κ).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of naltriben that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antinociceptive Assay (Tail-Flick Test)
This protocol assesses the antagonist activity of this compound against opioid-induced analgesia in rodents.
Materials:
-
Male ICR mice or Sprague-Dawley rats.
-
This compound solution for injection (e.g., subcutaneous).
-
Opioid agonist (e.g., morphine for μ, deltorphin (B1670231) for δ).
-
Tail-flick apparatus (radiant heat source).
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the tail-flick apparatus.
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and measuring the time until the animal flicks its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the opioid agonist. Then, administer the opioid agonist.
-
Post-treatment Latency: At various time points after opioid administration, measure the tail-flick latency again.
-
Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the naltriben-treated and vehicle-treated groups to determine the antagonistic effect.
Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Currents
This protocol measures the effect of this compound on TRPM7 channel activity in a cellular context.[4][6]
Materials:
-
Cells expressing TRPM7 channels (e.g., U87 glioblastoma cells or HEK293 cells overexpressing TRPM7).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Intracellular solution (pipette solution) and extracellular solution.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a holding potential (e.g., -60 mV).
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) to elicit TRPM7-like currents.
-
Drug Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the currents before, during, and after naltriben application. Analyze the current-voltage (I-V) relationship and the current amplitude at specific voltages (e.g., +80 mV and -80 mV) to determine the effect of naltriben on TRPM7 currents.
Western Blotting for ERK Phosphorylation
This protocol quantifies the effect of this compound on the phosphorylation of ERK1/2 in cultured cells.[4][5]
Materials:
-
Cultured cells (e.g., U87 glioblastoma cells).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentrations for a specific time period.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative change in ERK phosphorylation.
Conclusion
This compound remains a critical pharmacological tool for investigating the δ-opioid system, particularly the δ2 receptor subtype. Its more recently discovered activity as a TRPM7 channel activator and its influence on the MAPK/ERK signaling pathway have expanded its utility and opened new avenues of research. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the effective use and understanding of this compound in their studies.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand binding profiles of delta-opioid receptor in human cerebral cortex membranes: evidence of delta-opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Naltriben Mesylate as a Potent Activator of the TRPM7 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a unique dual function, possessing both channel and kinase domains.[1] This "chanzyme" is a crucial regulator of cellular divalent cation homeostasis, particularly for Ca²⁺ and Mg²⁺.[1] Dysregulation of TRPM7 activity has been implicated in a variety of pathological conditions, including cancer.[1][2] In the context of glioblastoma (GBM), the most aggressive form of brain cancer, aberrant TRPM7 expression and activity are associated with tumor progression.[3] Naltriben (B52518) mesylate, a known δ-opioid receptor antagonist, has been identified as a selective and potent activator of the TRPM7 channel, providing a valuable pharmacological tool to investigate the physiological and pathophysiological roles of TRPM7.[3][4] This technical guide provides an in-depth overview of the mechanism of action of naltriben mesylate on TRPM7, detailed experimental protocols for its characterization, and a summary of its effects on cancer cell biology.
Mechanism of Action: this compound and TRPM7 Activation
This compound acts as a positive gating modulator of the TRPM7 channel.[3][4] It potentiates TRPM7 channel activity, leading to an influx of cations, most notably Ca²⁺.[3][4] This activation occurs under physiological conditions and does not require the depletion of intracellular Mg²⁺, a common experimental condition for studying TRPM7.[3][4] The site of action for naltriben on TRPM7 is believed to be located in the TRP domain of the channel.[3][4]
Activation of TRPM7 by naltriben triggers a downstream signaling cascade that has been particularly well-characterized in glioblastoma cells. The influx of Ca²⁺ following TRPM7 activation leads to the stimulation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway.[4][5] This, in turn, upregulates the expression of Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix.[4][5] The culmination of this signaling pathway is the enhancement of cancer cell migration and invasion.[4][5]
Quantitative Data on this compound's Effect on TRPM7
The following tables summarize the key quantitative data regarding the activation of TRPM7 by this compound and its downstream effects.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ for TRPM7 Activation | ~20 µM | HEK293 cells overexpressing TRPM7 | [3][4] |
| Experimental Assay | Treatment | Key Findings | Cell Line | Reference |
| Whole-Cell Patch-Clamp | 50 µM Naltriben | Outward current density at +100 mV increased from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 Glioblastoma | [4] |
| Fura-2 Ca²⁺ Imaging | 50 µM Naltriben | 340/380 ratio increased by 0.65 ± 0.04 from baseline | U87 Glioblastoma | [4] |
| Scratch Wound Assay (12h) | 50 µM Naltriben | Wound closure: 98.7 ± 0.2% (Naltriben) vs. 44.3 ± 5.9% (Control) | U87 Glioblastoma | [4] |
| Matrigel Invasion Assay (12h) | 50 µM Naltriben | Invading cells: 127 ± 5 (Naltriben) vs. 89 ± 3 (Control) | U87 Glioblastoma | [4] |
| Western Blot (24h) | 50 µM Naltriben | MMP-2 protein level increased from 88.3 ± 28.2% to 226.6 ± 25.1% (relative to control) | U87 Glioblastoma | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for studying its effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on TRPM7 in U87 glioblastoma cells.[4]
Whole-Cell Patch-Clamp Recording
-
Cell Preparation: U87 cells are cultured to an appropriate confluency for electrophysiological recording.
-
Solutions:
-
Pipette (Intracellular) Solution (in mM): 145 CsMSF, 8 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Bath (Extracellular) Solution: Standard extracellular solution containing physiological ion concentrations.
-
-
Recording:
-
Obtain whole-cell configuration using standard patch-clamp techniques.
-
Use pipettes with a resistance of 5–10 MΩ when filled with the intracellular solution.
-
Apply a 400 ms (B15284909) voltage ramp protocol from -100 to +100 mV at 5-second intervals.
-
Record baseline currents in the bath solution.
-
Perfuse the cells with 50 µM this compound and record the potentiated currents. Maximal activation is typically observed approximately 1 minute after application.
-
Perform a washout with the bath solution to observe the reversibility of the effect.
-
-
Data Acquisition and Analysis:
-
Acquire data using pClamp 9.2 software or equivalent, digitized at 5 kHz and filtered at 2 kHz.
-
Analyze the data using Clampfit 9.2 software or equivalent.
-
Fura-2 Ratiometric Ca²⁺ Imaging
-
Cell Preparation and Dye Loading:
-
Culture U87 cells on coverslips suitable for imaging.
-
In a dark environment at room temperature, preload the cells with 2 µM Fura-2 AM for 30 minutes.
-
-
Imaging:
-
Use a ratiometric Ca²⁺ imaging system (e.g., Deltaram V single monochromator controlled by EasyRatioPro).
-
Acquire the Fura-2 Ca²⁺ signal at alternating excitation wavelengths of 340 nm and 380 nm.
-
Record baseline fluorescence ratios in a standard bath solution.
-
Perfuse the cells with 50 µM this compound and continuously record the change in the 340/380 fluorescence ratio.
-
-
Data Analysis:
-
Quantify the change in the 340/380 ratio from the baseline level upon application of naltriben.
-
Scratch Wound Assay for Cell Migration
-
Cell Seeding: Seed U87 cells (5 x 10⁴ cells/mL) in 6-well plates and culture until the confluency is greater than 90%.
-
Wound Creation: Create a scratch wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment and Imaging:
-
Treat the cells with either vehicle (0.1% DMSO) as a control or 50 µM this compound.
-
Capture images of the same visual field at 0, 4, 8, and 12 hours using a phase-contrast microscope.
-
-
Quantification:
-
Measure the area of the gap at each time point.
-
Calculate the percentage of wound closure using the formula: Percentage of closure = (Gap(T₀) - Gap(T)) / Gap(T₀) * 100%, where T is the treatment duration and T₀ is the initial scratch area.
-
Matrigel Invasion Assay
-
Chamber Preparation and Cell Seeding:
-
Use Corning Matrigel invasion chambers (8-µm pore size).
-
Treat U87 cells with vehicle (0.1% DMSO) or 50 µM this compound for 24 hours prior to the assay.
-
Add 100 µL of cell suspension (2.5 x 10⁴ cells/mL) in serum-free DMEM to the top chamber.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing FBS) to the bottom chamber to act as a chemoattractant.
-
-
Incubation: Incubate the chambers for 12 hours to allow for cell invasion through the Matrigel.
-
Quantification:
-
After incubation, remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in multiple fields of view.
-
Western Immunoblotting
-
Cell Lysis and Protein Quantification:
-
Treat U87 cells with 50 µM this compound for 24 hours.
-
Harvest cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine protein concentration using a standard protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against MMP-2, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2 (t-ERK1/2), and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the protein of interest to the loading control.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the TRPM7 channel. Its ability to selectively activate TRPM7 under physiological conditions has been instrumental in elucidating the downstream signaling pathways and cellular consequences of TRPM7 activation, particularly in the context of glioblastoma cell migration and invasion. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the TRPM7 channel for therapeutic intervention.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of TRPM7 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Naltriben Mesylate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518), and its commonly used salt form naltriben mesylate, is a potent and highly selective antagonist of the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1][2][3] This selectivity has established it as an invaluable pharmacological tool in neuroscience research for dissecting the physiological and pathological roles of δ-opioid receptor subtypes.[1][4] Beyond its primary target, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, revealing a broader and more complex pharmacological profile.[5][6] This dual activity opens avenues for investigating its effects in diverse neurological and pathological processes, from pain modulation and addiction to cancer cell migration.[5][7]
This technical guide provides a comprehensive overview of this compound for the research community, detailing its mechanism of action, receptor binding affinities, experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound primarily functions as a competitive antagonist at the δ-opioid receptor.[1][3] Opioid receptors, including the δ-subtype, are G protein-coupled receptors (GPCRs) that, upon activation by endogenous or exogenous agonists, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] They also modulate ion channel activity, primarily by activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[7] By competitively binding to the δ-opioid receptor, naltriben prevents the binding of endogenous ligands (e.g., enkephalins) and exogenous agonists, thereby blocking these downstream signaling events.
In addition to its well-established role as a δ-opioid antagonist, naltriben has been shown to activate TRPM7 channels.[6] TRPM7 is a non-selective cation channel with an intrinsic kinase domain, implicated in a variety of cellular processes including magnesium homeostasis, cell adhesion, and migration.[1][6] Naltriben's activation of TRPM7 is independent of its opioid receptor activity and can lead to intracellular calcium influx and the activation of downstream signaling cascades such as the MAPK/ERK pathway.[1][8] At higher concentrations, naltriben has also been reported to exhibit agonist activity at the kappa (κ)-opioid receptor.[2]
Quantitative Data: Receptor Binding Affinities
The binding affinity of this compound for various opioid receptor subtypes has been characterized in numerous studies. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor, with lower Kᵢ values indicating higher affinity.
| Receptor Subtype | Kᵢ (nM) | Species/Cell Line | Reference |
| Delta (δ)-Opioid Receptor | 0.013 | Mouse (CHO-DG44 cells) | [3][9] |
| Mu (μ)-Opioid Receptor | 19 | Rat (COS-7 cells) | [3][9] |
| Kappa (κ)-Opioid Receptor | 152 | Mouse (PC12 cells) | [3][9] |
| Kappa (κ)-Opioid Receptor | 13 | Mouse (PC12 cells) | [9] |
| Mu (μ)-Opioid Receptor | 12 | Rat (COS-7 cells) | [9] |
Signaling Pathways
The interaction of this compound with its primary targets initiates distinct signaling cascades.
Delta-Opioid Receptor Antagonism
As an antagonist, naltriben's primary effect on δ-opioid receptor signaling is inhibitory. By blocking agonist binding, it prevents the G protein-mediated signaling cascade that typically leads to neuronal hyperpolarization and reduced neurotransmitter release.
Figure 1: Naltriben's blockade of δ-opioid receptor signaling.
TRPM7 Channel Activation
Naltriben's activation of TRPM7 channels leads to an influx of cations, primarily Ca²⁺ and Mg²⁺, which can trigger various downstream signaling events, including the activation of the MAPK/ERK pathway, which is implicated in cell migration and invasion.[1][8]
Figure 2: Naltriben-mediated activation of the TRPM7 signaling pathway.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound for opioid receptors expressed in cultured cells or brain tissue homogenates.
Materials:
-
Cell membranes or brain tissue homogenate expressing the opioid receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-naltrindole for δ-opioid receptors).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add the cell membranes or tissue homogenate, the radiolabeled ligand at a concentration near its Kₔ, and a specific concentration of this compound.
-
For determining non-specific binding, use a high concentration of a non-labeled ligand (e.g., naloxone).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Figure 3: Workflow for an in vitro radioligand binding assay.
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines a general procedure to investigate the effect of this compound on neurotransmitter release in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Anesthetic (if applicable).
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest in the experimental animal under anesthesia.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After establishing a stable baseline of neurotransmitter levels, administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).
-
Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.
-
At the end of the experiment, verify the placement of the microdialysis probe histologically.
-
Express the data as a percentage of the baseline neurotransmitter concentration.
Physicochemical Properties of this compound
Naltriben is often used in its mesylate salt form to improve its solubility and stability.[9][10] The mesylate salt is typically a white to off-white solid.
-
Solubility: Soluble in DMSO.[9][10] The solubility in aqueous solutions is limited.
-
Storage: It is recommended to store the solid compound at -20°C for long-term stability.[9][10] Solutions in DMSO can be stored at -20°C.
Conclusion
This compound remains a cornerstone tool for investigating the δ-opioid system in neuroscience. Its high affinity and selectivity for the δ-opioid receptor, particularly the δ₂ subtype, allow for precise pharmacological dissection of this system's functions. The discovery of its activity as a TRPM7 activator has added a new dimension to its pharmacological profile, necessitating careful consideration of potential off-target effects in experimental design and data interpretation. This guide provides a foundational understanding of this compound, offering researchers the necessary information to effectively utilize this compound in their studies of the complex neural circuits and signaling pathways that govern brain function and disease.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Naltriben Mesylate in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate, a compound historically recognized for its selective antagonism of the δ₂-opioid receptor, has emerged as a significant modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This dual functionality has opened new avenues for its investigation in cancer studies, revealing complex and sometimes contradictory roles in tumor progression and the tumor microenvironment. This technical guide provides an in-depth overview of the applications of naltriben mesylate in cancer research, focusing on its mechanism of action, effects on cancer cell behavior, and modulation of immune cells. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers in this field.
Introduction
Naltriben is a potent and selective antagonist for the delta-opioid receptor.[1] However, its relevance in oncology research has been predominantly linked to its function as a TRPM7 channel activator.[2] TRPM7 is a ubiquitously expressed ion channel with a unique C-terminal serine/threonine kinase domain, playing crucial roles in cellular processes such as proliferation, migration, and survival.[3] Dysregulation of TRPM7 has been implicated in various cancers, making it a potential therapeutic target.[3][4] This guide will delve into the current understanding of this compound's effects in cancer, primarily focusing on its TRPM7-mediated activities.
Mechanism of Action in Cancer
In the context of cancer, the predominant mechanism of action of this compound is the activation of the TRPM7 ion channel.[2] This leads to an influx of divalent cations, most notably Ca²⁺ and Mg²⁺, which in turn modulates downstream signaling pathways.[5]
TRPM7-Mediated Signaling
Activation of TRPM7 by naltriben has been shown to influence key signaling cascades involved in cancer progression, particularly the MAPK/ERK pathway.[6] This pathway is a critical regulator of cell proliferation, migration, and invasion.[7] The influx of cations upon TRPM7 activation can lead to the phosphorylation and subsequent activation of ERK1/2.[3] Downstream effectors of the ERK pathway in glioblastoma, a cancer type where naltriben has been studied, include matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation and invasion.[8][9]
Applications in Glioblastoma Studies
Research has highlighted a significant role for this compound in modulating the behavior of glioblastoma (GBM) cells, the most aggressive type of primary brain tumor.
Enhancement of Glioblastoma Cell Migration and Invasion
Studies on the human GBM cell line U87 have demonstrated that naltriben enhances cell migration and invasion.[6] This effect is attributed to the potentiation of TRPM7 activity, leading to increased expression of MMP-2 and activation of the MAPK/ERK signaling pathway.[6]
| Parameter | Condition | Result | Fold Change vs. Control | Reference |
| Cell Migration | ||||
| (Wound Closure %) | 50 µM Naltriben, 4h | 49.1 ± 2.8% | ~2.3 | [6] |
| 50 µM Naltriben, 8h | 92.6 ± 4.3% | ~3.3 | [6] | |
| 50 µM Naltriben, 12h | 98.7 ± 0.2% | ~2.2 | [6] | |
| Cell Invasion | ||||
| (Invading Cells) | 50 µM Naltriben, 12h | 127 ± 5 cells | ~1.4 | [6] |
| Protein Expression | ||||
| MMP-2/β-actin | 50 µM Naltriben, 24h | 226.6 ± 25.1% | ~2.6 | [6] |
| p-ERK1/2 / t-ERK1/2 | 50 µM Naltriben, 24h | 57.8 ± 9.3% | ~2.5 | [6] |
| Cell Viability | ||||
| (MTT Assay) | 25 µM Naltriben, 24h | Reduced | Not specified | [6] |
| 50 µM Naltriben, 24h | Reduced | Not specified | [6] | |
| 75 µM Naltriben, 24h | Reduced | Not specified | [6] | |
| 100 µM Naltriben, 24h | Reduced | Not specified | [6] |
Role in the Tumor Microenvironment: Macrophage Polarization
This compound has been shown to influence the tumor microenvironment by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[10][11] This M2 polarization is mediated through the activation of TRPM7 and is dependent on Mg²⁺ influx.[10] M2 macrophages are generally considered pro-tumoral, contributing to tumor growth, angiogenesis, and immune suppression.[12]
Naltriben-Induced M2 Macrophage Polarization
In murine bone marrow-derived macrophages (BMDMs), naltriben treatment leads to an increased expression of M2 markers such as Arginase-1 (Arg1) and CD206, and the secretion of anti-inflammatory cytokines like IL-10.[3] This shift towards an M2 phenotype suppresses the pro-inflammatory M1 macrophage response and promotes factors that can foster tumor growth.[10][11]
| Parameter | Condition | Result | Fold Change vs. Control | Reference |
| M2 Marker Expression | ||||
| Arginase-1 | 20 µM Naltriben, 24h | Increased | Not specified | [3] |
| 30 µM Naltriben, 24h | Increased | Not specified | [3] | |
| 50 µM Naltriben, 24h | Increased | Not specified | [3] | |
| Cytokine Secretion | ||||
| IL-10 | Naltriben-treated | Increased | Not specified | [3] |
| In Vivo Effect | ||||
| Tumor Growth | Naltriben-treated mice | Promoted | Not specified | [3] |
Experimental Protocols
Glioblastoma Cell Migration Assay (Scratch Wound Assay)
This protocol is adapted from studies on U87 glioblastoma cells.[6]
-
Cell Seeding: Seed U87 cells (5 x 10⁴ cells/mL) in 6-well plates and culture until a confluent monolayer (>90%) is formed.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing either vehicle control (e.g., 0.1% DMSO) or this compound (e.g., 50 µM).
-
Image Acquisition: Capture images of the same field of the wound at different time points (e.g., 0, 4, 8, and 12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound area.
Glioblastoma Cell Invasion Assay (Matrigel Invasion Assay)
This protocol is a standard method for assessing cancer cell invasion.[6]
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Corning BioCoat) according to the manufacturer's instructions.
-
Cell Preparation: Culture U87 cells and treat with either vehicle or this compound (e.g., 50 µM) for 24 hours. Resuspend the cells in serum-free medium.
-
Seeding: Add the cell suspension (e.g., 2.5 x 10⁴ cells) to the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubation: Incubate the plate for a defined period (e.g., 12 hours) to allow for cell invasion through the Matrigel.
-
Staining and Visualization: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of stained, invaded cells under a microscope.
Western Blotting for MAPK/ERK Pathway Activation
This protocol is used to assess the phosphorylation status of key signaling proteins.[6]
-
Cell Lysis: Treat cultured cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Macrophage Polarization Assay
This is a general protocol for inducing and analyzing M2 macrophage polarization.[12][13]
-
Macrophage Isolation: Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in the presence of M-CSF for 7 days.
-
Polarization: Treat the BMDMs with this compound (e.g., 20-50 µM) or a standard M2-polarizing cytokine cocktail (e.g., IL-4 and IL-10) for 24-48 hours.
-
Analysis of M2 Markers:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M2 surface markers (e.g., CD206) and analyze by flow cytometry.
-
qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the expression of M2-associated genes (e.g., Arg1, Fizz1).
-
ELISA: Collect the culture supernatant and measure the concentration of M2-associated cytokines (e.g., IL-10) using an enzyme-linked immunosorbent assay.
-
Visualizations
Signaling Pathways
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Decreased TRPM7 inhibits activities and induces apoptosis of bladder cancer cells via ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. scispace.com [scispace.com]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Naltriben promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Naltriben Mesylate: A Technical Guide to its Chemical Structure, Pharmacology, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a potent and highly selective antagonist of the δ-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] It also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3][4] This dual activity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of both the δ-opioid system and TRPM7 channels. This technical guide provides a comprehensive overview of the chemical structure of Naltriben mesylate, its pharmacological properties, detailed experimental protocols for its characterization, and a visualization of its known signaling pathways.
Chemical Structure and Properties
Naltriben is a derivative of naltrexone, an opioid antagonist. The mesylate salt form enhances its solubility and stability for experimental use.
| Property | Value | Source |
| Chemical Name | (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate | [3] |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₄O₃S | [3] |
| Molecular Weight | 511.6 g/mol | [3][5] |
| CAS Number | 122517-78-6 | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [2][3] |
| InChI Key | XRRFZOCDAWPIBB-IDRHMUJXSA-N | [3] |
Synthesis
A plausible synthetic workflow is outlined below. This represents a logical sequence based on available chemical literature for related compounds and general organic synthesis principles.
Caption: Conceptual workflow for the synthesis of this compound.
Pharmacology
This compound exhibits a distinct pharmacological profile, acting as a highly selective antagonist for the δ₂-opioid receptor and as an activator of the TRPM7 channel.
Opioid Receptor Antagonism
Naltriben is a potent and selective δ-opioid receptor antagonist.[1] It displays significantly higher affinity for the δ-opioid receptor compared to the µ- and κ-opioid receptors.[2] This selectivity makes it an invaluable tool for differentiating the roles of these receptor subtypes in various physiological and pathological processes.
| Receptor | Binding Affinity (Ki) | Cell Line | Species | Source |
| δ₂-Opioid Receptor | 0.013 nM | CHO-DG44 | Mouse | [3] |
| κ-Opioid Receptor | 13 nM | PC12 | Mouse | [3] |
| µ-Opioid Receptor | 12 nM | COS-7 | Rat | [3] |
| µ-Opioid Receptor | 19 nM | - | - | [2] |
| κ-Opioid Receptor | 152 nM | - | - | [2] |
TRPM7 Channel Activation
In addition to its effects on opioid receptors, Naltriben has been identified as an activator of the TRPM7 channel, a ubiquitously expressed ion channel with a covalently linked kinase domain.[3][4]
| Channel | Activity | EC₅₀ | Cell Line | Species | Source |
| TRPM7 | Activator | 20.7 µM | HEK293 | Mouse | [3] |
Signaling Pathways
The dual activity of this compound results in the modulation of two distinct signaling pathways: the G-protein coupled opioid receptor pathway and the TRPM7 ion channel pathway.
Delta-Opioid Receptor Signaling
As an antagonist, Naltriben blocks the canonical Gαi/o-coupled signaling cascade typically initiated by endogenous or exogenous δ-opioid receptor agonists. This blockade prevents the inhibition of adenylyl cyclase, the modulation of ion channels, and the activation of MAP kinase pathways.
Caption: Blockade of δ-opioid receptor signaling by Naltriben.
TRPM7 Channel Signaling
Naltriben directly activates the TRPM7 channel, leading to an influx of cations, primarily Ca²⁺ and Mg²⁺. This influx can trigger a variety of downstream cellular events, including the activation of signaling cascades that influence cell migration, proliferation, and survival.
Caption: Activation of the TRPM7 channel by Naltriben.
Experimental Protocols
The following protocols provide a framework for the characterization of this compound's activity at the δ-opioid receptor and the TRPM7 channel.
Delta-Opioid Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO cells).
-
Radiolabeled δ-opioid receptor antagonist (e.g., [³H]naltrindole).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled δ-opioid antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
TRPM7 Functional Assay: Calcium Influx Measurement
This protocol measures the activation of TRPM7 channels by this compound by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPM7 channels (e.g., HEK293 or U87 glioblastoma cells).[3]
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
This compound.
-
Physiological salt solution (containing Ca²⁺).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Culture the cells to an appropriate confluency in a multi-well plate suitable for fluorescence measurements.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM).
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading in the physiological salt solution.
-
Add varying concentrations of this compound to the wells.
-
Monitor the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.
-
An increase in the fluorescence ratio indicates an influx of Ca²⁺ and activation of TRPM7.
-
Plot the change in fluorescence as a function of this compound concentration to determine the EC₅₀ value.
Caption: Workflow for a fluorescent calcium influx assay.
TRPM7 Functional Assay: Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a direct measure of TRPM7 channel activity by recording the ion currents flowing across the cell membrane in response to this compound.
Materials:
-
Cells expressing TRPM7 channels.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound.
Procedure:
-
Prepare cells for patch-clamp recording.
-
Pull and fire-polish glass pipettes to an appropriate resistance.
-
Fill the pipette with the intracellular solution and establish a high-resistance seal with the cell membrane ("giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-ramp protocol (e.g., from -100 mV to +100 mV) to elicit TRPM7 currents.[3]
-
Record the baseline current.
-
Perfuse the cell with an extracellular solution containing this compound.
-
Record the change in current amplitude in the presence of Naltriben. An increase in the outward and inward currents is indicative of TRPM7 channel activation.
-
Analyze the current-voltage (I-V) relationship to characterize the properties of the Naltriben-activated current.
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion
This compound is a powerful and specific pharmacological agent with a well-defined chemical structure and dual activity on two important drug targets. Its high affinity and selectivity for the δ₂-opioid receptor, coupled with its ability to activate the TRPM7 channel, provide researchers with a unique tool to dissect complex biological processes. The experimental protocols and signaling pathway diagrams presented in this guide offer a solid foundation for the effective utilization of this compound in preclinical research and drug development.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of (–)-naltrexone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing) [pubs.rsc.org]
Naltriben Mesylate: A Technical Guide for Researchers
CAS Number: 122517-78-6[1][2][3]
This technical guide provides an in-depth overview of Naltriben (B52518) mesylate, a potent and selective δ-opioid receptor antagonist and a known activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its pharmacological properties, relevant experimental data, and detailed methodologies for key in vitro assays.
Core Compound Properties
Naltriben mesylate is a valuable tool in pharmacological research, primarily recognized for its high affinity and selectivity for the δ-opioid receptor, particularly the δ2 subtype.[5] It is the mesylate salt of Naltriben.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₄・CH₃SO₃H | |
| Molecular Weight | 511.59 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in DMSO with gentle warming | |
| Storage | Desiccate at room temperature |
Pharmacological Data
This compound exhibits distinct binding affinities for various opioid receptors and functional activity at the TRPM7 channel. This dual activity makes it a compound of interest in diverse research areas, including neuroscience and oncology.
Opioid Receptor Antagonism
Naltriben is a potent antagonist of the δ-opioid receptor.[5] Its selectivity for the δ2 subtype has been instrumental in differentiating the roles of δ-opioid receptor subtypes.[7]
| Receptor | Kᵢ (nM) | Cell Line/System | Source |
| δ-Opioid | 0.013 | CHO-DG44 cells (mouse receptor) | [1] |
| µ-Opioid | 12 | COS-7 cells (rat receptor) | [1] |
| κ-Opioid | 13 | PC12 cells (mouse receptor) | [1] |
At higher doses, Naltriben can also exhibit κ-opioid agonist activity.[5][7]
TRPM7 Channel Activation
Naltriben has been identified as a selective activator of the TRPM7 channel, a non-selective cation channel involved in various cellular processes.[4][8]
| Parameter | Value | Cell Line/System | Source |
| EC₅₀ | 20.7 µM | HEK293 cells (mouse TRPM7) | [1] |
Role in Glioblastoma Research
Recent studies have highlighted the role of Naltriben in modulating glioblastoma (GBM) cell behavior through its action on TRPM7. Activation of TRPM7 by Naltriben has been shown to enhance the migration and invasion of glioblastoma cells.[4][9] This effect is mediated through the upregulation of the MAPK/ERK signaling pathway.[10][11]
In Vitro Efficacy in Glioblastoma Models
| Assay | Cell Line | Treatment | Effect | Source |
| Scratch Wound Assay | U87 | 50 µM Naltriben | 98.7 ± 0.2% wound closure at 12h (vs. 44.3 ± 5.9% in control) | [4] |
| Matrigel Invasion Assay | U87 | 50 µM Naltriben | 127 ± 5 invading cells at 12h (vs. 89 ± 3 in control) | [4] |
Signaling Pathways
Naltriben's activation of the TRPM7 channel triggers a downstream signaling cascade that influences cellular functions like migration and invasion, particularly in glioblastoma cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature involving this compound.
Scratch Wound Assay
This assay is used to assess cell migration in vitro.
Protocol:
-
Seed U87 glioblastoma cells in 6-well plates and grow to >90% confluency.[12]
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[12]
-
Gently wash the monolayer to remove detached cells.[13]
-
Replenish with fresh medium containing either vehicle (0.1% DMSO) or 50 µM Naltriben.[12]
-
Capture images of the wound gap at 0, 4, 8, and 12 hours using a phase-contrast microscope.[4]
-
Quantify the wound closure as a percentage of the initial scratch area.[12]
Matrigel Invasion Assay
This assay evaluates the invasive potential of cells.
Protocol:
-
Use Corning® Matrigel® invasion chambers with an 8-μm pore size PET membrane.[4]
-
Treat U87 cells with vehicle (0.1% DMSO) or 50 µM Naltriben for 24 hours.[12]
-
Add 100 µL of the treated cell suspension (2.5 × 10⁴ cells/mL) in serum-free DMEM to the upper chamber.[12]
-
Add 600 µL of complete medium to the bottom chamber as a chemoattractant.[12]
-
Incubate for 12 hours to allow for invasion through the Matrigel.[4]
-
Fix the invading cells on the lower membrane surface with 100% methanol.[12]
-
Stain the cells with Toluidine blue (1%).[12]
-
Capture images and quantify the number of invading cells using software like ImageJ.[12]
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
Protocol for MMP-2, p-Akt/t-Akt, and p-ERK1/2/t-ERK1/2:
-
Lyse U87 cells treated with Naltriben or vehicle to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for MMP-2, phosphorylated Akt (p-Akt), total Akt (t-Akt), phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 (t-ERK1/2).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
This guide provides a foundational understanding of this compound for research applications. For further details, consulting the primary literature is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltriben - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. med.virginia.edu [med.virginia.edu]
Naltriben Mesylate: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518), a derivative of naltrexone (B1662487), is a highly selective δ-opioid receptor antagonist with a notable preference for the δ₂ subtype. This selectivity has established it as an invaluable pharmacological tool for differentiating between δ-opioid receptor subtypes in preclinical research. More recently, Naltriben has been identified as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, revealing a novel mechanism of action with implications for research in oncology and neurology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Naltriben mesylate, including detailed experimental protocols and a summary of its receptor binding profile.
Discovery and Rationale
Naltriben was developed in the early 1990s by the research group of Philip S. Portoghese as part of a series of naltrexone modifications aimed at elucidating the structure-activity relationships of δ-opioid receptor ligands. The design of Naltriben was based on the concept of appending a "message" (the opioid antagonist pharmacophore) with an "address" (a chemical moiety that confers receptor selectivity). In the case of Naltriben, the fusion of a benzofuran (B130515) ring system to the naltrexone scaffold resulted in a compound with high affinity and selectivity for the δ-opioid receptor.
Synthesis of this compound
The synthesis of Naltriben is achieved through a multi-step process starting from the readily available opioid antagonist, naltrexone. The following is a generalized protocol based on the work of Portoghese and his colleagues.
Synthesis of Naltriben Free Base
The key step in the synthesis of Naltriben is the construction of the benzofuran ring onto the naltrexone core. This is typically achieved through a Fischer indole (B1671886) synthesis or a related cyclization reaction.
Experimental Protocol: Synthesis of Naltriben
-
Protection of the phenolic hydroxyl group: The phenolic hydroxyl group of naltrexone is first protected, for example, as a benzyl (B1604629) ether, to prevent unwanted side reactions.
-
Formation of the hydrazone: The protected naltrexone is reacted with a suitable hydrazine (B178648) derivative under acidic conditions to form the corresponding hydrazone.
-
Fischer Indole Synthesis: The hydrazone intermediate is then subjected to thermal or acid-catalyzed cyclization to form the indole ring, which in this case is a benzofuran isostere, fused to the morphinan (B1239233) skeleton.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield Naltriben free base.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield pure Naltriben.
Formation of this compound
The mesylate salt of Naltriben is prepared to improve its solubility and handling properties for biological assays.
Experimental Protocol: Formation of this compound
-
Dissolution: Naltriben free base is dissolved in a suitable organic solvent, such as anhydrous ethanol (B145695) or isopropanol.
-
Addition of Methanesulfonic Acid: A stoichiometric amount of methanesulfonic acid is added dropwise to the solution with stirring.
-
Precipitation and Isolation: The this compound salt precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Quantitative Data: Opioid Receptor Binding Affinity
Naltriben exhibits high affinity for the δ-opioid receptor and significant selectivity over the μ- and κ-opioid receptors. Its binding affinity is typically determined through radioligand binding assays.
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | Reference |
| μ-Opioid | [³H]DAMGO | Naltriben | 19.79 ± 1.12 | [1] |
| δ-Opioid | [³H]Naltrindole | Naltriben | - | - |
| δ₁-Opioid | [³H]DPDPE | Naltriben | equipotent with δ₂ | [2] |
| δ₂-Opioid | [³H]DSLET | Naltriben | equipotent with δ₁ | [2] |
| κ-Opioid | [³H]U69,593 | Naltriben | 82.75 ± 6.32 | [1] |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a competitive binding assay to determine the affinity of Naltriben for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]Naltrindole for δ, [³H]U-69,593 for κ).
-
This compound.
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone at 10 µM).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[3]
Cell Migration (Wound Healing) Assay for TRPM7 Activity
This protocol assesses the effect of Naltriben on cell migration, a functional consequence of TRPM7 activation in certain cancer cells.[4][5]
Materials:
-
Cell culture medium and supplements.
-
This compound.
-
6-well plates.
-
Pipette tips (200 µL).
-
Microscope with a camera.
Procedure:
-
Cell Seeding: Seed U87 cells in 6-well plates and grow to confluence.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing either vehicle (control) or this compound at the desired concentration.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 4, 8, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure. Compare the rate of closure between control and Naltriben-treated cells.
Signaling Pathways and Visualizations
Naltriben Antagonism of the δ-Opioid Receptor Signaling Pathway
Naltriben acts as a competitive antagonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of the δ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Naltriben blocks this effect.
Caption: Naltriben antagonism of δ-opioid receptor signaling.
Naltriben Activation of the TRPM7 Signaling Pathway
Naltriben has been shown to activate the TRPM7 ion channel, leading to an influx of Ca²⁺ ions.[4][5] This increase in intracellular calcium can, in turn, activate downstream signaling cascades, such as the MAPK/ERK pathway, which is involved in cell migration and invasion in glioblastoma cells.[4][5]
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Naltriben Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben mesylate is a potent and highly selective antagonist of the δ-opioid receptor (DOR), with a particular preference for the δ₂ subtype.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and known effects on intracellular signaling pathways. The document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a thorough understanding of this important research tool.
Introduction
Naltriben, a derivative of the opioid antagonist naltrexone, has been instrumental in the characterization of δ-opioid receptor subtypes.[1] Its high affinity and selectivity for the DOR over μ-opioid (MOR) and κ-opioid (KOR) receptors have established it as a standard pharmacological tool for investigating the physiological and pathological roles of the δ-opioid system. This guide synthesizes the current knowledge on this compound's pharmacological profile.
Receptor Binding Affinity
This compound exhibits high affinity for the δ-opioid receptor, with significantly lower affinity for the μ- and κ-opioid receptors. The binding affinity is typically determined through competitive radioligand binding assays.
Table 1: Opioid Receptor Binding Affinity of Naltriben
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| δ-Opioid | [³H]Naltrindole | CHO-DG44 cells (mouse receptor) | 0.013 | [3] |
| μ-Opioid | [³H]DAMGO | COS-7 cells (rat receptor) | 12 | [3] |
| κ-Opioid | Not Specified | PC12 cells (mouse receptor) | 13 | [3] |
| μ-Opioid | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [4] |
| κ₂-Opioid | [³H]diprenorphine | Rat cortex membranes | 82.75 ± 6.32 | [4] |
Kᵢ represents the inhibitory constant, a measure of binding affinity.
Functional Activity
This compound primarily acts as a competitive antagonist at the δ-opioid receptor. Evidence also suggests it can exhibit inverse agonist properties under certain conditions. At higher concentrations, it may also display agonist activity at the κ-opioid receptor.
δ-Opioid Receptor Antagonism
Inverse Agonist Activity
In systems with constitutive δ-opioid receptor activity, Naltriben has been shown to act as an inverse agonist, reducing the basal level of G-protein activation. In a study using C6 glioma cells expressing the δ-opioid receptor, Naltriben reduced basal [³⁵S]-GTPγS binding, a hallmark of inverse agonism.[3]
κ-Opioid Receptor Agonism
At high doses, Naltriben can act as a κ-opioid receptor agonist.[1][5] This off-target effect is an important consideration in the design and interpretation of in vivo studies using high concentrations of the compound.
TRPM7 Channel Activation
Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in cellular magnesium homeostasis and other physiological processes.
Table 2: Functional Activity of Naltriben at TRPM7
| Target | Assay | Cell Line | EC₅₀ (μM) | Reference |
| TRPM7 | Calcium Influx | HEK293 cells (mouse TRPM7) | ~20 | [2][6] |
EC₅₀ represents the half-maximal effective concentration.
Signaling Pathways
As a δ-opioid receptor antagonist, this compound blocks the canonical Gαi/o-coupled signaling pathway. This pathway, when activated by an agonist, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
References
- 1. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Opioid Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, playing a crucial role in the pharmacological dissection of opioid receptor subtypes. While its primary activity is at the δ-opioid receptor, it also exhibits measurable affinity for mu (μ)- and kappa (κ)-opioid receptors, and can act as a κ-opioid agonist at higher concentrations. This technical guide provides a comprehensive overview of the binding affinity of naltriben mesylate for the three main opioid receptor subtypes, details the experimental protocols used for these determinations, and explores the known signaling pathways associated with its receptor interactions.
This compound Binding Affinity for Opioid Receptors
Naltriben is a potent and selective antagonist for the delta-opioid receptor.[1] It is particularly noted for its selectivity for the δ2 subtype.[2] However, it also interacts with μ- and κ-opioid receptors, albeit with lower affinity. A study utilizing rat cerebral cortex membranes provided specific binding affinity values (Ki) for the μ and κ receptors. Naltriben displaced the specific binding of [3H]DAMGO, a μ-selective radioligand, with a Ki value of 19.79 ± 1.12 nM.[2] In the same study, the specific binding of [3H]diprenorphine, in the presence of μ and δ receptor blockers to isolate κ binding, was inhibited by naltriben with a Ki value of 82.75 ± 6.32 nM.[2] While this study confirmed its role as a δ-selective antagonist, a directly comparable Ki value for the δ receptor was not provided. Other research has consistently demonstrated its high affinity for the δ receptor, making it a valuable tool for distinguishing between opioid receptor subtypes.[1][3] At high doses, naltriben has also been shown to exhibit κ-opioid agonist activity.[1][3]
| Receptor Subtype | Ligand Action | Binding Affinity (Ki) [nM] | Tissue Source | Reference |
| Delta (δ) | Antagonist | Not explicitly quantified in cited comparative studies, but known to be highly potent and selective. | - | [1][3] |
| Mu (μ) | Antagonist | 19.79 ± 1.12 | Rat Cerebral Cortex | [2] |
| Kappa (κ) | Agonist (at high doses) / Antagonist | 82.75 ± 6.32 | Rat Cerebral Cortex | [2][3] |
Experimental Protocols
The determination of this compound's binding affinity for opioid receptors is primarily achieved through competitive radioligand binding assays. This technique quantifies the ability of an unlabeled compound (naltriben) to displace a radiolabeled ligand with known affinity for a specific receptor subtype.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for δ, μ, and κ-opioid receptors.
Materials:
-
Receptor Source: Homogenized brain tissue (e.g., rat cerebral cortex) or cell lines expressing the specific opioid receptor subtype.
-
Radioligands:
-
δ-opioid receptor: [3H]Naltrindole or other high-affinity δ-selective radioligand.
-
μ-opioid receptor: [3H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
-
κ-opioid receptor: [3H]U69,593 or [3H]diprenorphine (with blockers for μ and δ receptors).
-
-
Unlabeled Ligand: this compound.
-
Assay Buffer: Tris-HCl buffer with appropriate co-factors (e.g., MgCl₂).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the opioid receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of tubes or a 96-well plate is prepared. Each well will contain:
-
A fixed concentration of the radioligand.
-
The membrane preparation.
-
Varying concentrations of this compound.
-
Control wells for total binding (no naltriben) and non-specific binding (a high concentration of a non-radioactive universal opioid ligand like naloxone).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of naltriben that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate's Pro-Migratory Effects on Glioblastoma Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to its highly invasive nature. Understanding the molecular drivers of GBM cell migration is paramount for the development of novel therapeutic strategies. Naltriben (B52518), a selective δ-opioid receptor antagonist, has been identified as a modulator of glioblastoma cell motility. This technical guide provides an in-depth analysis of the paradoxical, pro-migratory effects of naltriben on glioblastoma cells. Contrary to its canonical role as a δ-opioid receptor antagonist, naltriben enhances glioblastoma cell migration and invasion through the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. This activation initiates a signaling cascade involving the MAPK/ERK pathway and subsequent upregulation of matrix metalloproteinase-2 (MMP-2), while notably not affecting the PI3K/Akt pathway. This document details the underlying signaling pathways, presents quantitative data from key experimental findings, and provides comprehensive protocols for the methodologies used to elucidate these effects.
Introduction: Glioblastoma, Naltriben, and a Paradoxical Mechanism
Glioblastoma is a devastating brain cancer characterized by rapid, diffuse infiltration into the surrounding brain tissue, which renders surgical resection incomplete and contributes to inevitable tumor recurrence. The migratory and invasive capacity of GBM cells is a central obstacle to effective treatment.
Naltriben is well-established in pharmacology as a potent and selective antagonist of the delta-opioid receptor (δ-OR).[1][2][3] Opioid receptors have been investigated for their potential roles in cancer progression, with some studies suggesting that their activation can influence tumor growth.[4] However, the specific role of the δ-opioid receptor in glioblastoma migration is not fully understood.
Recent research has uncovered a non-canonical function of naltriben. It has been identified as an activator of the TRPM7 channel, a ubiquitously expressed ion channel that is also a serine/threonine kinase.[5][6][7][8] Aberrant expression and activity of TRPM7 have been linked to the progression of several cancers, including glioblastoma.[5] This guide focuses on the findings that naltriben's pro-migratory effects on glioblastoma cells are mediated not through its interaction with the δ-opioid receptor, but through its activation of TRPM7.[5][9]
The Core Signaling Pathway: Naltriben, TRPM7, and MAPK/ERK
The primary mechanism by which naltriben enhances glioblastoma cell migration is through the potentiation of TRPM7 channel activity.[5] This leads to an influx of Ca2+ into the cell, a critical event in the regulation of cell motility.[5][9] The increased intracellular calcium concentration, along with the kinase activity of TRPM7, triggers the downstream activation of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathway.[5] Specifically, the phosphorylation of ERK1/2 is increased.[5] This pathway is a well-known regulator of cell proliferation, differentiation, and migration.
Activated ERK1/2 then promotes the expression of matrix metalloproteinase-2 (MMP-2), a key enzyme responsible for the degradation of the extracellular matrix.[5][6] The upregulation of MMP-2 facilitates the breakdown of tissue barriers, enabling glioblastoma cells to invade the surrounding brain parenchyma more effectively.[5][6]
Crucially, studies have shown that naltriben's activation of TRPM7 and the subsequent enhancement of migration occur independently of the PI3K/Akt signaling pathway, another major regulator of cell growth and survival.[5] This specificity highlights the targeted nature of naltriben's effect on the MAPK/ERK pathway in this context.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Naltriben Mesylate: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a versatile pharmacological tool with primary activities as a selective δ-opioid receptor antagonist, with a preference for the δ2 subtype, and as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This dual activity makes it a valuable compound for investigating a range of physiological and pathological processes, including cancer cell migration, neurobiology, and immunology. These application notes provide detailed protocols for the use of Naltriben mesylate in key in vitro and in vivo experimental models.
Introduction
Naltriben has been instrumental in elucidating the roles of δ-opioid receptors and TRPM7 channels in various cellular functions. In the context of oncology, particularly glioblastoma, this compound has been shown to enhance cell migration and invasion through the activation of TRPM7, leading to downstream signaling events. In neuroscience, its ability to selectively antagonize δ-opioid receptors allows for the characterization of opioid receptor subtypes in the brain. Furthermore, recent studies have highlighted its role in modulating macrophage polarization, demonstrating its utility in immunological research. This document outlines detailed experimental procedures for utilizing this compound in these research areas.
Data Presentation
Table 1: In Vitro Efficacy of this compound in U87 Glioblastoma Cells
| Parameter | Assay | Concentration | Duration | Result | Reference |
| Cell Migration | Scratch Wound Assay | 50 µM | 4, 8, 12 hours | Significant increase in wound closure compared to control.[1] | [1] |
| Cell Invasion | Matrigel Invasion Assay | 50 µM | 12 hours | Significant increase in the number of invading cells.[1] | [1] |
| Protein Expression | Western Blot | 50 µM | 24 hours | Upregulation of MMP-2 protein levels.[1] | [1] |
| Signaling Pathway | Western Blot | 50 µM | 24 hours | Increased phosphorylation of ERK1/2.[1] | [1] |
| TRPM7 Activity | Whole-Cell Patch-Clamp | 50 µM | ~1 minute | Potentiation of endogenous TRPM7-like currents. | |
| Calcium Influx | Fura-2 Ca2+ Imaging | Not Specified | Not Specified | Robust Ca2+ influx observed.[2][3] | [2][3] |
Table 2: In Vivo Binding Characteristics of [3H]Naltriben in Mouse Brain
| Parameter | Method | Animal Model | Key Findings | Reference |
| Regional Distribution | Intravenous injection of [3H]Naltriben | CD1 Mice | High uptake in striatum, cortical regions; low in cerebellum.[4] | [4] |
| Binding Specificity | Co-administration with selective opioid receptor ligands | CD1 Mice | Binding blocked by δ-opioid antagonist naltrindole, but not by µ- or κ-opioid ligands.[4] | [4] |
Experimental Protocols
In Vitro Assays with U87 Glioblastoma Cells
1. Scratch Wound Healing Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
-
Cell Seeding: Seed U87 glioblastoma cells (5 x 10^4 cells/mL) in 6-well plates and culture until they reach >90% confluency.[1]
-
Wound Creation: Create a linear scratch in the confluent monolayer using a sterile 200 µL pipette tip.[1]
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and replace the medium with fresh medium containing either 50 µM this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells, e.g., 0.1% DMSO) or vehicle control.[1]
-
Imaging: Capture images of the scratch at 0, 4, 8, and 12 hours using a phase-contrast microscope.[1]
-
Analysis: Measure the width of the scratch at multiple points at each time point. The percentage of wound closure can be calculated as: ((Initial Wound Width - Wound Width at T) / Initial Wound Width) x 100
2. Matrigel Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Use cell culture inserts with an 8 µm pore size membrane coated with Matrigel. Rehydrate the Matrigel layer with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Culture U87 cells and treat with 50 µM this compound or vehicle control for 24 hours.[2] After treatment, harvest the cells and resuspend them in serum-free medium at a concentration of 2.5 x 10^4 cells/mL.[2]
-
Assay Setup: Add 100 µL of the cell suspension to the upper chamber of the insert.[2] To the lower chamber, add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plates for 12-24 hours at 37°C in a humidified incubator.
-
Staining and Visualization: After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with 100% methanol (B129727) and stain with a solution such as Toluidine blue (1%).[2]
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
3. Western Blot Analysis for MMP-2 and Phospho-ERK
This protocol is for determining changes in protein expression and signaling pathways in response to this compound.
-
Cell Lysis: Treat U87 cells with 50 µM this compound or vehicle for 24 hours.[1] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MMP-2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. The ratio of phosphorylated protein to total protein is calculated to determine the activation of signaling pathways.
In Vivo Delta-Opioid Receptor Binding Assay
This protocol describes an in vivo method to assess the binding of Naltriben to δ-opioid receptors in the mouse brain.
-
Radioligand: Use tritiated Naltriben ([3H]Naltriben).
-
Animal Model: Use male CD1 mice.[4]
-
Administration: Administer [3H]Naltriben intravenously (i.v.).[4]
-
Procedure for Regional Distribution:
-
At various time points after injection, euthanize the mice and rapidly remove the brains.
-
Dissect specific brain regions (e.g., striatum, cortex, cerebellum) on a cold plate.[4]
-
Weigh the tissue samples and solubilize them.
-
Determine the amount of radioactivity in each sample using liquid scintillation counting.
-
-
Procedure for Binding Specificity:
-
To determine specific binding, co-administer a high dose of a selective non-radiolabeled δ-opioid antagonist (e.g., naltrindole).
-
To assess selectivity, co-administer selective µ-opioid (e.g., DAMGO) or κ-opioid (e.g., U-50,488H) receptor ligands.[4]
-
Compare the radioactivity in brain regions from animals receiving [3H]Naltriben alone versus those receiving the radioligand plus a competitor. A significant reduction in radioactivity in the presence of the competitor indicates specific binding.
-
Macrophage Polarization Assay
This protocol is designed to evaluate the effect of this compound on macrophage polarization towards an M2 phenotype.
-
Macrophage Isolation and Culture: Isolate primary macrophages (e.g., from mouse bone marrow or peritoneum) and culture them in appropriate medium.
-
M2 Polarization: To induce an M2 phenotype, treat the macrophages with IL-4 (e.g., 20 ng/mL) and IL-10 (e.g., 20 ng/mL).
-
Naltriben Treatment: In a parallel experiment, treat naive macrophages with this compound (concentration to be optimized, start with a range of 10-50 µM) for a specified duration (e.g., 24-48 hours).
-
Analysis of M2 Markers:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M2 surface markers, such as CD206 (mannose receptor), and analyze by flow cytometry.
-
RT-qPCR: Extract RNA from the treated cells and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression levels of M2-associated genes, such as Arg1 (Arginase 1) and Il10 (Interleukin-10).
-
ELISA: Measure the concentration of secreted IL-10 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Naltriben Mesylate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective antagonist for the delta-opioid receptor (DOR), with a particular preference for the δ₂ subtype.[1] In preclinical research, it serves as a critical pharmacological tool to investigate the physiological and behavioral roles of the delta-opioid system, including its involvement in analgesia, mood regulation, and addiction. These application notes provide detailed protocols for the in vivo administration of naltriben mesylate in mice, covering dosage, administration routes, and relevant experimental procedures.
Data Presentation
Quantitative Data Summary
Comprehensive pharmacokinetic and dose-response data for this compound in mice are not extensively consolidated in publicly available literature. The following table summarizes available data and provides estimated effective dose ranges based on preclinical studies in rodents. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific experimental model and endpoint.
| Parameter | Value/Range | Species/Strain | Administration Route | Experimental Model | Source |
| Receptor Selectivity | δ₂-opioid receptor antagonist | Mouse/Rat | N/A | In vitro/In vivo binding assays | [1][2] |
| Effective Antagonist Dose | 1 mg/kg | Rat | Subcutaneous (s.c.) | Antagonism of δ-opioid agonist-induced tail-flick latency | [2] |
| Toxicity Assessment Dose | Up to 20 mg/kg | Mouse | Intraperitoneal (i.p.) | General toxicity monitoring | [3] |
| Intravenous Administration | Not specified | CD1 Mice | Intravenous (i.v.) | Brain uptake and receptor binding studies | [1][4] |
| Pharmacokinetic Data | Not explicitly available for mice. Researchers should conduct pilot studies to determine Cmax, Tmax, and half-life in their specific mouse strain and experimental conditions. | Mouse | N/A | N/A | N/A |
Note: The majority of detailed dosage studies have been conducted in rats. Direct extrapolation to mice should be done with caution, and pilot studies are strongly recommended.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Dimethyl sulfoxide (B87167) (DMSO), if necessary for solubility
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Solubility Testing: It is recommended to first test the solubility of the specific batch of this compound. While it is generally soluble in aqueous solutions, solubility can be enhanced.
-
Preparation for Aqueous Solution (Preferred):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile water for injection to dissolve the powder.
-
Once dissolved, add sterile saline (0.9% NaCl) to reach the final desired concentration.
-
Vortex gently until the solution is clear.
-
-
Preparation with a Co-solvent (if necessary):
-
If solubility in saline is limited, a small amount of an organic solvent like DMSO can be used.
-
Dissolve the this compound powder in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
Slowly add sterile saline to the DMSO concentrate while vortexing to prevent precipitation.
-
Note: The final concentration of DMSO should be kept to a minimum (ideally <5%) and a vehicle control group with the same DMSO concentration must be included in the experiment.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically at -20°C for long-term storage. For short-term use, store at 4°C. Avoid repeated freeze-thaw cycles.
In Vivo Administration
General Guidelines:
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Injection Volume: For mice, the recommended injection volume is typically 5-10 µL/g of body weight for subcutaneous and intraperitoneal routes.
-
Controls: Always include a vehicle control group that receives the same volume of the vehicle solution as the treatment groups.
Administration Routes:
-
Intravenous (i.v.) Injection (Tail Vein):
-
This route provides rapid systemic distribution.
-
Warm the mouse's tail to dilate the veins.
-
Administer the this compound solution slowly into the lateral tail vein.
-
-
Intraperitoneal (i.p.) Injection:
-
Hold the mouse securely and tilt it slightly downwards.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Subcutaneous (s.c.) Injection:
-
Lift the loose skin on the back of the mouse's neck to form a tent.
-
Insert the needle into the base of the tented skin and inject the solution.
-
Protocol for Assessing Antagonism of Opioid-Induced Analgesia
This protocol describes how to use this compound to determine if the analgesic effects of a delta-opioid agonist are mediated by delta-opioid receptors.
Experimental Model: Hot Plate or Tail-Flick Test for thermal nociception.[5][6]
Materials:
-
This compound solution
-
Delta-opioid agonist solution (e.g., SNC80)
-
Vehicle solution
-
Hot plate analgesia meter or tail-flick meter
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the testing room and equipment for at least 30 minutes before the experiment.
-
Baseline Measurement: Determine the baseline nociceptive threshold for each mouse by measuring the latency to respond (e.g., paw lick/jump on the hot plate, or tail flick).
-
Grouping: Divide the mice into at least four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Delta-opioid agonist
-
Group 3: this compound + Delta-opioid agonist
-
Group 4: this compound + Vehicle
-
-
Administration:
-
Administer this compound (e.g., 1-10 mg/kg, s.c. or i.p.) or vehicle to the appropriate groups. The pretreatment time will depend on the route of administration and should be determined in pilot studies (typically 15-30 minutes for i.p./s.c.).
-
After the pretreatment period, administer the delta-opioid agonist or vehicle.
-
-
Nociceptive Testing: At the time of peak effect of the agonist (determined from literature or pilot studies, often 15-30 minutes post-injection), measure the nociceptive response latency again.
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each mouse: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in the %MPE in the "Naltriben + Agonist" group compared to the "Vehicle + Agonist" group indicates that this compound antagonized the analgesic effect of the agonist.
-
Mandatory Visualizations
Delta-Opioid Receptor Signaling Pathway
Experimental Workflow for Antagonism Study
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of Naltriben Mesylate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous (s.c.) administration of Naltriben (B52518) mesylate in rats, a potent δ-opioid receptor antagonist and TRPM7 channel activator. This document outlines recommended dosage, experimental protocols, and relevant signaling pathways to facilitate reproducible and effective in vivo studies.
Introduction
Naltriben is a highly selective antagonist for the δ-opioid receptor, particularly the δ2 subtype, and also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2] This dual activity makes it a valuable tool for investigating the roles of these targets in various physiological and pathological processes, including pain, neurological disorders, and cancer.[2] Subcutaneous administration offers a method for sustained drug delivery and is a common route for preclinical studies in rats.
Quantitative Data Summary
The following tables summarize key quantitative information for Naltriben mesylate based on available literature.
Table 1: In Vivo Subcutaneous Dosage in Rats
| Dosage (mg/kg, s.c.) | Observation in Rats | Reference |
| 1 | Effective antagonism of δ-opioid receptor agonists. | [3] |
| 0.56 | Ineffective as a δ-opioid receptor antagonist. | [3] |
| 3 | Loss of δ-opioid antagonism, suggesting potential off-target effects (e.g., κ-opioid agonism). | [3] |
| 6 | Reduced self-administration of alcohol in alcohol-preferring rats. | [4] |
Table 2: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Weight | 511.59 g/mol | |
| Formula | C₂₆H₂₅NO₄・CH₃SO₃H | |
| Solubility in DMSO | Soluble to 50 mM with gentle warming. | |
| Solubility in DMSO | 14 mg/mL at ~60°C. | [5] |
| Aqueous Solubility | Soluble, but solutions are not recommended for storage for more than 8 hours at 4°C. | [5] |
Signaling Pathways
This compound exerts its effects through two primary signaling pathways:
-
Antagonism of the δ-Opioid Receptor: As a G-protein coupled receptor (GPCR), the δ-opioid receptor, when activated by an agonist, typically leads to the inhibition of adenylyl cyclase, decreased cAMP production, and modulation of ion channels. Naltriben blocks these downstream effects by preventing agonist binding.
-
Activation of the TRPM7 Channel: Naltriben potentiates the activity of the TRPM7 channel, leading to an influx of calcium (Ca²⁺) and other divalent cations.[6][7] This increase in intracellular Ca²⁺ can activate various downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell migration and invasion.[8][9]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and subcutaneous administration of this compound to rats.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
1 mL syringes
-
25-27 gauge needles
-
Animal scale
Preparation of this compound Solution
-
Vehicle Preparation: Due to the solubility characteristics of this compound, a co-solvent system is recommended. A common vehicle for subcutaneous injection is a mixture of DMSO and sterile saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. A final concentration of 5-10% DMSO in saline is generally well-tolerated in rats for subcutaneous administration.
-
Stock Solution Preparation:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder. Gentle warming (e.g., in a 37-60°C water bath) and vortexing may be necessary to achieve complete dissolution.[5]
-
-
Final Dosing Solution Preparation:
-
Aspirate the this compound stock solution into a sterile syringe.
-
Slowly add the stock solution to the appropriate volume of sterile saline while vortexing to create the final dosing solution. This will help to prevent precipitation of the compound.
-
Prepare the dosing solution fresh on the day of the experiment. Aqueous solutions of Naltriben are not recommended for long-term storage.[5]
-
Subcutaneous Administration Procedure
-
Animal Preparation:
-
Weigh the rat to accurately determine the injection volume.
-
Gently restrain the rat. Manual restraint is often sufficient, but for prolonged or repeated procedures, appropriate handling techniques should be employed to minimize stress.
-
-
Injection Site:
-
The loose skin over the dorsal midline (scruff of the neck) or the flank are common sites for subcutaneous injection in rats.
-
Swab the injection site with 70% ethanol and allow it to dry.
-
-
Injection Technique:
-
Pinch the skin at the injection site to create a tent.
-
Insert the needle (bevel up) at the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or systemic side effects.
-
Return the animal to its home cage and monitor according to the experimental protocol.
-
Important Considerations
-
Vehicle Controls: Always include a vehicle control group that receives the same volume of the DMSO/saline mixture without the this compound to account for any effects of the vehicle itself.
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal subcutaneous dose for the specific experimental model and desired effect. Based on available data, a starting dose of 1 mg/kg is a reasonable starting point for δ-opioid receptor antagonism studies.[3]
-
Animal Welfare: All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these application notes and protocols, researchers can effectively and responsibly utilize subcutaneous administration of this compound in their rat models to further elucidate the roles of δ-opioid receptors and TRPM7 channels in health and disease.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ≥98% (HPLC), δ2 opioid receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Naltriben Mesylate Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly selective antagonist for the δ₂-opioid receptor, making it a valuable tool in pharmacological research, particularly in studies involving pain, addiction, and neurobiology.[1][2] It also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, influencing cellular processes such as migration and invasion.[3] This document provides detailed application notes and protocols for the preparation and use of this compound solutions with Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 511.59 g/mol | [4] |
| Formula | C₂₆H₂₅NO₄・CH₃SO₃H | [4] |
| Purity | ≥98% | [1] |
| Storage | Desiccate at room temperature for short-term storage. For long-term storage, keep at -20°C. | [1][4] |
| Solubility in DMSO | Soluble to 50 mM with gentle warming. | [4] |
Receptor Binding Affinity (Ki values)
| Receptor | Ki (nM) |
| δ-Opioid Receptor | 0.013 |
| μ-Opioid Receptor | 19 |
| κ-Opioid Receptor | 152 |
Note: The lower the Ki value, the higher the binding affinity.
Recommended DMSO Concentrations in Cell-Based Assays
| Condition | Final DMSO Concentration | Notes |
| Ideal | ≤ 0.1% | Minimizes the risk of cellular toxicity and off-target effects. |
| Acceptable for many cell lines | ≤ 0.5% | A vehicle control with the same DMSO concentration is crucial. |
| Potentially toxic | > 1% | May induce stress responses, affect cell viability, and confound experimental results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 0.5116 mg of this compound (Molecular Weight = 511.59 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Protocol 2: Competitive Radioligand Binding Assay for δ-Opioid Receptor
This protocol is a general guideline and should be optimized for the specific cell line or tissue preparation being used.
Materials:
-
Cell membranes or tissue homogenates expressing δ-opioid receptors
-
Radioligand (e.g., [³H]-diprenorphine or a δ-selective radioligand)
-
This compound working solutions (serial dilutions)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled opioid antagonist like naloxone)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the competition curve.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Cell Migration/Invasion Assay
Materials:
-
Cells of interest (e.g., cancer cell line)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
This compound working solutions
-
DMSO (as vehicle control)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coating (for invasion assay): Thaw Matrigel on ice and dilute with cold serum-free medium. Add a thin layer to the upper surface of the Transwell inserts and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Treatment: Add different concentrations of this compound (e.g., 10, 25, 50 µM) or DMSO (vehicle control, final concentration ≤ 0.1%) to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a suitable duration (e.g., 12-48 hours), allowing cells to migrate or invade through the membrane.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix the migrated/invaded cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and stain with Crystal Violet.
-
Quantification: Count the number of stained cells in several fields of view under a microscope. Compare the number of migrated/invaded cells in the Naltriben-treated wells to the vehicle control.
Signaling Pathways and Experimental Workflows
δ-Opioid Receptor Antagonist Signaling Pathway
This compound acts as an antagonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR) typically coupled to inhibitory G-proteins (Gi/Go). Agonist binding to this receptor usually leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents this downstream signaling cascade.
Caption: Naltriben's antagonism of the δ-opioid receptor.
TRPM7 Activation Signaling Pathway
This compound also functions as an activator of the TRPM7 channel, which is a non-selective cation channel. Its activation leads to an influx of calcium ions (Ca²⁺), which can then trigger downstream signaling cascades, including the MAPK/ERK pathway.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Infarct-Reducing Effect of the δ2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben Mesylate: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using naltriben (B52518) mesylate in radioligand binding assays for the study of opioid receptors. This document includes detailed protocols, data presentation tables, and visualizations to facilitate experimental design and execution.
Introduction
Naltriben is a highly selective antagonist for the delta-opioid receptor (DOR), with a particular preference for the δ₂ subtype.[1][2] Its mesylate salt is commonly used in research to characterize the binding properties of novel compounds, investigate the pharmacology of opioid receptors, and elucidate their role in various physiological and pathological processes. Radioligand binding assays are a fundamental tool in pharmacology, allowing for the quantification of the interaction between a ligand (like naltriben) and its receptor.[3][4][5]
Data Presentation: Binding Affinity of Naltriben Mesylate
The binding affinity of this compound for the three main opioid receptor subtypes (delta, mu, and kappa) has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Delta (δ) | [³H]Naltrindole | Mouse Brain | 0.056 | [6] |
| [³H]DPDPE | Rat Brain | 0.23 | ||
| Mu (μ) | [³H]DAMGO | Rat Cerebral Cortex | 19.79 ± 1.12 | [7] |
| Kappa (κ) | [³H]Diprenorphine (in the presence of DAMGO and DPDPE) | Rat Cerebral Cortex | 82.75 ± 6.32 | [7] |
Signaling Pathway of the Delta-Opioid Receptor
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[1][8] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to various cellular responses. Naltriben, as an antagonist, blocks these effects by preventing agonist binding.
Delta-Opioid Receptor Signaling Pathway
Experimental Protocols
Membrane Preparation from Rodent Brain
This protocol describes the preparation of crude membrane fractions from rodent brain tissue, which are a rich source of opioid receptors.
Materials:
-
Whole rodent brains (rat or mouse)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Protocol:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain on ice.
-
Place the brain tissue in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the membrane fraction.[9]
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in a suitable volume of Assay Buffer (see below) or a storage buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
Competitive Radioligand Binding Assay Protocol
This protocol outlines the procedure for a competitive binding assay to determine the Ki of a test compound (e.g., a novel drug candidate) for the delta-opioid receptor using this compound as a reference competitor.
Materials:
-
Brain membrane preparation (from Protocol 1)
-
Radioligand specific for the delta-opioid receptor (e.g., [³H]Naltrindole or [³H]DPDPE)[10][11]
-
This compound (for determining its own Ki or as a positive control)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[9]
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone)[12]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay Buffer + Radioligand + Membrane Preparation
-
Non-specific Binding (NSB): Assay Buffer + Radioligand + Membrane Preparation + High concentration of non-labeled ligand (e.g., 10 µM naloxone)
-
Competition: Assay Buffer + Radioligand + Membrane Preparation + varying concentrations of the test compound or this compound.
-
-
Incubation: Add the components in the following order: Assay Buffer, test compound/naltriben/non-specific ligand, radioligand, and finally the membrane preparation. The final assay volume is typically 200-250 µL.[9]
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3-4 volumes of ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[9]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Competitive Radioligand Binding Assay Workflow
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]Naltriben in Brain Tissue Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing [3H]naltriben, a potent and selective delta-opioid receptor antagonist, in radioligand binding studies with brain tissue. This document outlines the theoretical background, detailed experimental protocols, data analysis, and key signaling pathways involved.
Introduction to [3H]Naltriben
[3H]Naltriben is the tritiated form of naltriben (B52518), a non-peptide antagonist with high affinity and selectivity for the delta-opioid receptor (DOR). It is a valuable tool for characterizing the distribution, density, and pharmacological properties of DORs in the central nervous system. Naltriben exhibits a degree of selectivity for the delta-2 (δ₂) opioid receptor subtype.[1] Its use in radioligand binding assays allows for the quantitative analysis of receptor-ligand interactions, which is crucial for neuroscience research and the development of novel therapeutics targeting the opioid system.
Data Presentation: [3H]Naltriben Binding Profile
| Radioligand | Tissue Source | Receptor Target | Ligand | Parameter | Value | Reference |
| [3H]DAMGO | Rat Cerebral Cortex | μ-opioid Receptor | Naltriben | Ki | 19.79 ± 1.12 nM | [2] |
| [3H]DPDPE / [3H]Ile-Delt II | Human Cerebral Cortex | δ-opioid Receptor | Naltriben | Ki | Equiponent in competing for both δ₁ and δ₂ sites | [3] |
| [3H]Naltrindole | Rat Brain | δ-opioid Receptor | Naltrindole | Kd | 37.0 ± 3.0 pM | [4] |
| [3H]Naltrindole | Rat Brain | δ-opioid Receptor | Naltrindole | Bmax | 63.4 ± 2.0 fmol/mg protein | [4] |
| [3H]Naltrindole | Mouse Brain | δ-opioid Receptor | Naltrindole | Kd | 56.2 (41.8-75.7) pM | [5] |
| [3H]Naltrindole | Mouse Brain | δ-opioid Receptor | Naltrindole | Bmax | 83.9 (66.8-106) fmol/mg protein | [5] |
Note: Kd (dissociation constant) represents the affinity of the radioligand for the receptor, with lower values indicating higher affinity. Bmax (maximum binding capacity) reflects the density of receptors in the tissue. Ki (inhibition constant) indicates the affinity of a competing unlabeled ligand.
Experimental Protocols
Detailed methodologies for saturation and competition binding assays using [3H]naltriben are provided below. These protocols are based on established procedures for radioligand binding in brain tissue.
I. Brain Tissue Membrane Preparation
This protocol describes the preparation of a crude membrane fraction from rodent brain tissue.
Materials:
-
Whole rodent brain (fresh or frozen at -80°C)
-
Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
Centrifuge and tubes
-
Glass-Teflon homogenizer
-
Bradford or BCA protein assay kit
Procedure:
-
Thaw the brain tissue on ice if frozen.
-
Weigh the tissue and place it in a pre-chilled glass homogenizer.
-
Add 10-20 volumes (w/v) of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue with several passes of the Teflon pestle until a uniform suspension is achieved.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and transfer it to fresh tubes.
-
Centrifuge the supernatant at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps (steps 7 and 8) two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a smaller volume of Assay Buffer (see below) and determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay with [3H]Naltriben
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]naltriben.
Materials:
-
Prepared brain membranes
-
[3H]Naltriben (stock solution of known specific activity)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled Naltriben or Naloxone (B1662785) (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]naltriben in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd.
-
Set up the assay in triplicate in a 96-well plate. For each concentration of [3H]naltriben, prepare tubes for:
-
Total Binding: Brain membranes + [3H]naltriben.
-
Non-specific Binding (NSB): Brain membranes + [3H]naltriben + a high concentration of unlabeled naltriben or naloxone (e.g., 1-10 µM).
-
-
To each well, add the following in order:
-
Assay Buffer
-
Brain membrane suspension (typically 50-200 µg of protein)
-
For NSB wells, add the unlabeled antagonist.
-
[3H]naltriben at varying concentrations.
-
-
The final assay volume is typically 200-500 µL.
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (B, in fmol/mg protein) against the concentration of free [3H]naltriben ([L], in nM).
-
Analyze the data using non-linear regression analysis (e.g., using Prism software) to fit a one-site binding model. This will yield the Kd and Bmax values.
III. Competitive Binding Assay with [3H]Naltriben
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the delta-opioid receptor by measuring its ability to compete with [3H]naltriben binding.
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled test compounds of interest.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
Set up the assay in triplicate in a 96-well plate. Include wells for:
-
Total Binding: Brain membranes + [3H]naltriben (at a fixed concentration, typically near its Kd).
-
Non-specific Binding (NSB): Brain membranes + [3H]naltriben + a high concentration of unlabeled naltriben or naloxone.
-
Competition: Brain membranes + [3H]naltriben + varying concentrations of the unlabeled test compound.
-
-
To each well, add the components in a similar manner to the saturation assay, keeping the concentration of [3H]naltriben constant.
-
Incubate, filter, and count the radioactivity as described for the saturation assay.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [3H]naltriben used in the assay and Kd is the dissociation constant of [3H]naltriben determined from saturation experiments.
Visualization of Methodologies and Pathways
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for [3H]Naltriben Radioligand Binding Assay.
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by an agonist initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/Go).
Caption: Delta-Opioid Receptor Gi/Go Signaling Pathway.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand binding profiles of delta-opioid receptor in human cerebral cortex membranes: evidence of delta-opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltriben Mesylate in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of Naltriben (B52518) mesylate, a potent and selective δ-opioid receptor antagonist, in immunofluorescence staining applications. This document is intended to guide researchers in the accurate visualization and validation of δ-opioid receptor expression in cell and tissue samples.
Introduction
Naltriben is a highly selective antagonist for the δ-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] In immunofluorescence (IF), specific antibodies are used to label a protein of interest, which is then visualized using a fluorescently-tagged secondary antibody. A critical aspect of IF is the validation of the primary antibody's specificity. Naltriben mesylate can be employed as a crucial negative control in IF protocols for the δ-opioid receptor. By pre-incubating the sample with an excess of this compound, the binding of the primary antibody to the δ-opioid receptor should be significantly reduced or eliminated, thus confirming the specificity of the staining.
Mechanism of Action
The δ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[3] Upon activation by an agonist, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, the βγ subunits of the G protein can modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[5] this compound acts as a competitive antagonist at the δ-opioid receptor, blocking the binding of agonists and thereby preventing the initiation of these downstream signaling events.
Data Presentation
The following table summarizes the binding affinities (Ki) of Naltriben for various opioid receptors, highlighting its selectivity for the δ-opioid receptor.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Naltriben | δ (delta) | 0.15 | [6] |
| μ (mu) | 19.79 | [6] | |
| κ (kappa) | 82.75 | [6] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of δ-Opioid Receptors in Cultured Cells with this compound Blocking
This protocol describes the immunofluorescent staining of δ-opioid receptors in cultured cells, incorporating a this compound blocking step to validate antibody specificity.
Materials:
-
Cultured cells expressing δ-opioid receptors
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody against δ-opioid receptor
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
This compound Blocking (Control Group):
-
Prepare a working solution of this compound (e.g., 10 µM) in cell culture medium or PBS. The optimal concentration may need to be determined empirically.
-
Incubate the cells with the this compound solution for 1 hour at 37°C.
-
For the non-blocked group, incubate cells with culture medium or PBS alone.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the δ-opioid receptor to its optimal concentration in the blocking solution.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution, protecting it from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope. In the this compound-treated group, a significant reduction in the fluorescence signal corresponding to the δ-opioid receptor should be observed compared to the untreated group, confirming the specificity of the primary antibody.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Go Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Naltriben Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly selective antagonist for the delta-opioid receptor (δ-opioid receptor), playing a crucial role in the investigation of opioid signaling pathways. While its primary function is the blockade of the δ-opioid receptor, emerging research has revealed that Naltriben can also function as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This dual activity makes Western blot analysis a critical tool to elucidate the specific molecular consequences of Naltriben treatment in various cellular contexts.
These application notes provide a comprehensive guide to utilizing Western blot analysis to study protein expression and signaling pathway modulation following this compound treatment. This document outlines the core principles, detailed experimental protocols, and expected outcomes based on Naltriben's known mechanisms of action.
Mechanisms of Action of this compound
This compound exhibits two primary, context-dependent mechanisms of action that can be effectively studied using Western blot:
-
Antagonism of the δ-Opioid Receptor: The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). As an antagonist, Naltriben blocks these effects, preventing the agonist-induced dephosphorylation of CREB.
-
Activation of the TRPM7 Channel: In certain cell types, such as glioblastoma cells, Naltriben has been shown to activate TRPM7, a non-selective cation channel.[1] This activation leads to an influx of calcium ions (Ca2+), which can trigger downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) pathway.[1] Activation of this pathway can lead to increased cell migration and invasion, mediated by proteins such as Matrix Metalloproteinase-2 (MMP-2).[2]
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize expected quantitative changes in key protein markers following this compound treatment, based on its known mechanisms. The data is presented as fold change relative to an untreated control.
Table 1: Antagonistic Effect of Naltriben on δ-Opioid Receptor Signaling
This table illustrates the expected outcome when this compound is used to block the effects of a δ-opioid receptor agonist (e.g., DPDPE).
| Target Protein | Treatment Condition | Expected Fold Change (vs. Control) | Rationale |
| p-CREB (Ser133) | δ-opioid agonist | ↓ (e.g., 0.4-fold) | Agonist-induced inhibition of adenylyl cyclase reduces PKA activity, leading to decreased CREB phosphorylation. |
| δ-opioid agonist + Naltriben | ↔ (e.g., 1.0-fold) | Naltriben blocks the agonist from binding to the δ-opioid receptor, thus preventing the downstream signaling cascade that leads to p-CREB dephosphorylation. | |
| Total CREB | All conditions | ↔ (e.g., 1.0-fold) | Total CREB levels are not expected to change with acute treatment. |
Table 2: Agonistic Effect of Naltriben on TRPM7 Channel Signaling in Glioblastoma Cells
This table presents data on the activation of the MAPK/ERK pathway by Naltriben in U87 glioblastoma cells, as demonstrated in published studies.[2]
| Target Protein | Treatment Condition | Observed Fold Change (vs. Control) | Rationale |
| MMP-2 | Naltriben (50 µM) | ↑ (2.56-fold) | Activation of the MAPK/ERK pathway by Naltriben-induced Ca2+ influx via TRPM7 leads to increased expression of MMP-2.[2] |
| p-ERK1/2 | Naltriben (50 µM) | ↑ (1.8-fold) | Naltriben-mediated TRPM7 activation and subsequent Ca2+ influx leads to the phosphorylation and activation of ERK1/2.[2] |
| Total ERK1/2 | Naltriben (50 µM) | ↔ (1.0-fold) | Total ERK1/2 levels are not expected to change with acute treatment. |
| p-Akt | Naltriben (50 µM) | ↔ (No significant change) | In this specific cell line, Naltriben's activation of TRPM7 does not significantly impact the PI3K/Akt pathway.[2] |
| Total Akt | Naltriben (50 µM) | ↔ (No significant change) | Total Akt levels are not expected to change with acute treatment. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: Canonical δ-Opioid Receptor Signaling Pathway Antagonized by Naltriben.
Caption: Naltriben-Mediated Activation of the TRPM7-MAPK/ERK Pathway.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general framework. Specific cell types and experimental goals may require optimization.
Materials:
-
Appropriate cell line (e.g., SH-SY5Y for neuronal studies, U87 for glioblastoma)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
δ-opioid receptor agonist (e.g., DPDPE) stock solution (e.g., 10 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency.
-
For antagonist studies, pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) for 30-60 minutes.
-
Following pre-treatment, add the δ-opioid receptor agonist to the final desired concentration (e.g., 1 µM DPDPE) and incubate for the appropriate time (e.g., 15-30 minutes for signaling events).
-
For TRPM7 activation studies, treat cells with this compound (e.g., 50 µM) for the desired duration (e.g., 24 hours for changes in protein expression).[2]
-
Include appropriate controls: untreated cells, vehicle control (e.g., DMSO), agonist-only treatment, and Naltriben-only treatment.
-
Following treatment, wash cells twice with ice-cold PBS and proceed immediately to cell lysis.
Western Blot Protocol
This protocol details the steps for cell lysis, protein quantification, electrophoresis, transfer, and immunodetection.
A. Cell Lysis
Materials:
-
RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Add ice-cold RIPA buffer to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
B. Protein Quantification
Procedure:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
C. SDS-PAGE and Protein Transfer
Materials:
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
Procedure:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto the SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
D. Immunodetection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-MMP-2, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or total protein stain).
Caption: Experimental Workflow for Western Blot Analysis of Naltriben-Treated Cells.
Conclusion
Western blot analysis is an indispensable technique for characterizing the molecular effects of this compound. By carefully selecting target proteins based on Naltriben's dual mechanisms of action and adhering to rigorous experimental protocols, researchers can gain valuable insights into its role as both a δ-opioid receptor antagonist and a TRPM7 channel activator. The provided application notes, data tables, and diagrams serve as a comprehensive resource for designing, executing, and interpreting these crucial experiments.
References
- 1. Acute delta-opioid receptor activation induces CREB phosphorylation in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TRPM7 with Naltriben Mesylate using Calcium Imaging
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Naltriben (B52518) mesylate to study the function of the Transient Receptor Potential Melastatin 7 (TRPM7) channel through calcium imaging.
Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, acting as both a Ca2+ and Mg2+ permeable ion channel and a serine/threonine kinase.[1] Its involvement in a myriad of physiological and pathological processes, including cellular magnesium homeostasis, cell migration, and cancer progression, has made it a significant target for therapeutic investigation.[1][2] Naltriben mesylate, traditionally known as a delta-opioid receptor antagonist, has been identified as a potent and selective activator of TRPM7.[2][3][4] This property allows for the targeted study of TRPM7 channel function, particularly its role in mediating calcium influx.
Calcium imaging is a powerful technique to visualize and quantify the influx of calcium ions into cells, providing a direct measure of TRPM7 channel activity.[2][5] By employing fluorescent calcium indicators, such as Fura-2, researchers can monitor real-time changes in intracellular calcium concentrations ([Ca2+]i) upon stimulation with this compound.[2][5][6] This document outlines detailed protocols for performing calcium imaging experiments to characterize the effects of this compound on TRPM7, presents quantitative data from various cell lines, and illustrates the associated signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on TRPM7-mediated calcium influx and channel activity in different cell lines.
Table 1: Effect of this compound on Intracellular Calcium ([Ca2+]i)
| Cell Line | Naltriben Concentration | Calcium Indicator | Observed Effect | Reference |
| U87 Glioblastoma | 50 µM | Fura-2 | Increase of 340/380 ratio by 0.65 ± 0.04 | [2] |
| HAT-7 Ameloblasts | 100 µM | Fura-2 | 32.6 ± 3.3% increase in [Ca2+]i | [5] |
| 3T3-L1 Adipocytes | 50 µM | Fura-2 | Increased F340/F380 fluorescence ratio | [7] |
| Natural Killer (NK) Cells | 40 µM | Fluo-8 | Significant increase in Ca2+ influx slope in healthy controls | [8] |
Table 2: Electrophysiological Effects of this compound on TRPM7 Current
| Cell Line | Naltriben Concentration | Measured Parameter | Observed Effect | Reference |
| U87 Glioblastoma | Not Specified | Outward current density at +100 mV | Increased from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | [2] |
| HAT-7 Ameloblasts | 50 µM | Outward current at +80 mV | Increased from 2.7 ± 0.3 pA/pF to 26.7 ± 3.5 pA/pF | [5] |
| HEK293 expressing TRPM7 | 50 µM | Whole-cell TRPM7 currents | Potentiation of currents | [9] |
Experimental Protocols
Protocol 1: Calcium Imaging with Fura-2 AM
This protocol details the steps for measuring this compound-induced calcium influx in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips or in a multi-well imaging plate
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable recording buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl2, 10 mM Glucose, 2 mM CaCl2, pH 7.4)[10]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm excitation filters and a 510 nm emission filter)[6][11]
-
Perfusion system
Procedure:
-
Cell Preparation:
-
Plate cells on poly-L-lysine coated coverslips 24-48 hours before the experiment to achieve 70-80% confluency.[6]
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.[10]
-
Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in the recording buffer.[6] To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting in the buffer.[11]
-
Wash the cells twice with the recording buffer.[6]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[6][10][11] The optimal loading time and temperature should be determined empirically for each cell type.
-
Wash the cells twice with the recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 20-30 minutes.[10][12]
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with the recording buffer.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.[11]
-
Prepare the desired concentration of this compound in the recording buffer. A common effective concentration is 50 µM.[2]
-
Apply the this compound solution to the cells using the perfusion system.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
After the response has been recorded, wash out the this compound with the recording buffer to observe reversibility.
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Naltriben-mediated activation of TRPM7 and downstream signaling.
Caption: Experimental workflow for calcium imaging with Fura-2 AM.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM7-Mediated Calcium Transport in HAT-7 Ameloblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben Mesylate Dose-Response Curve Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a particular preference for the δ2 subtype.[1] Its utility in research is significant for elucidating the physiological and pathological roles of the δ-opioid receptor system, including its involvement in analgesia, mood regulation, and neuroprotection. This document provides detailed application notes and protocols for conducting dose-response curve analysis of Naltriben mesylate in both in vitro and in vivo experimental settings.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR). The δ-opioid receptor is primarily coupled to inhibitory G-proteins (Gi/Go).[2] Upon activation by an agonist, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, activation of the δ-opioid receptor can modulate ion channels, such as inhibiting N-type voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] The receptor also undergoes desensitization and internalization, processes that can be mediated by β-arrestin.[3] this compound blocks these agonist-induced signaling events.
Delta-Opioid Receptor Signaling Pathway
Caption: Delta-Opioid Receptor Signaling Cascade.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound from various studies.
Table 1: this compound Binding Affinity (Ki)
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| Delta (δ) | CHO-DG44 cells (mouse receptor) | Not Specified | 0.013 | [4] |
| Mu (μ) | COS-7 cells (rat receptor) | [3H]DAMGO | 12 | [4] |
| Kappa (κ) | PC12 cells (mouse receptor) | Not Specified | 13 | [4] |
| Mu (μ) | Rat cortex membranes | [3H]DAMGO | 19.79 ± 1.12 | [5] |
| Kappa (κ) | Rat cortex membranes | [3H]diprenorphine | 82.75 ± 6.32 | [5] |
Table 2: this compound Functional Activity
| Assay Type | System | Agonist Challenged | Measured Parameter | Value | Reference |
| Norepinephrine Release | Rat cerebral cortex slices | DAMGO | Antagonism | Shifted dose-response curve at 30 nM | [5] |
| Antinociception (Tail-flick test) | Rat | [D-Ala2,Glu4]deltorphin (δ2 agonist) | Antagonism | Effective at 1 mg/kg (s.c.) | [6] |
| Antinociception (Tail-flick test) | Rat | [D-Pen2, D-Pen5]enkephalin (δ1 agonist) | Antagonism | Effective at 1 mg/kg (s.c.) | [6] |
Experimental Protocols
In Vitro Dose-Response Analysis
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for the δ-opioid receptor.
-
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO-K1 cells)
-
Radiolabeled δ-opioid receptor ligand (e.g., [3H]naltrindole)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled δ-opioid ligand.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: cAMP Measurement
This protocol assesses the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
-
Materials:
-
Cells expressing the δ-opioid receptor (e.g., HEK293 or CHO cells)
-
δ-opioid receptor agonist (e.g., DPDPE)
-
This compound stock solution
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and reagents
-
-
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the δ-opioid agonist (typically the EC80 concentration) in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Experimental Workflow for In Vitro Assays
Caption: In Vitro Dose-Response Workflow.
In Vivo Dose-Response Analysis
1. Tail-Flick Test for Antinociception
This protocol evaluates the ability of this compound to antagonize agonist-induced analgesia in rodents.
-
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
Tail-flick apparatus
-
δ-opioid receptor agonist (e.g., [D-Ala2,Glu4]deltorphin)
-
This compound solution for injection (e.g., subcutaneous)
-
Vehicle control solution
-
-
Protocol:
-
Acclimate the animals to the testing environment and handling.
-
Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and measuring the time to tail withdrawal. A cut-off time should be established to prevent tissue damage.
-
Administer different doses of this compound or vehicle to separate groups of animals.
-
After a specified pre-treatment time, administer a fixed dose of the δ-opioid agonist.
-
At the time of peak agonist effect, measure the tail-flick latency again.
-
Calculate the percent maximum possible effect (%MPE) for each animal: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Plot the %MPE against the log dose of this compound to construct a dose-response curve.
-
Determine the dose of this compound that produces a 50% reduction in the agonist's antinociceptive effect (the AD50).
-
Experimental Workflow for In Vivo Assay
Caption: In Vivo Dose-Response Workflow.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the dose-response analysis of this compound. Accurate determination of its binding affinity and functional potency is crucial for its application in pharmacological research to dissect the complex roles of the δ-opioid receptor system. Researchers should carefully consider the specific experimental conditions, as these can influence the obtained dose-response parameters.
References
- 1. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. zenodo.org [zenodo.org]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Naltriben mesylate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and practical applications of naltriben (B52518) mesylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is naltriben mesylate and what are its primary targets?
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a particular selectivity for the δ2 subtype.[1] It is widely used in neuroscience research to investigate the role of delta-opioid receptors in various physiological and pathological processes.[1][2] In addition to its action on opioid receptors, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which can influence cellular processes like migration and invasion, particularly in cancer cell lines.[3]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is a solid that is soluble in organic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly recommended solvent.[4][5][6] It has limited solubility in aqueous solutions. For quantitative data on solubility, please refer to the data tables below.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or medium. To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock in DMSO first, before adding the final, more diluted DMSO solution to your aqueous medium. This gradual decrease in concentration helps to keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is always best to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability (≥4 years).[4] Once dissolved in a solvent like DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Solubility Data
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 50 mM | With gentle warming |
| DMSO | 14 mg/mL | at ~60 °C |
| Methanol | 10 mg/mL | - |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | Storage of aqueous solutions for more than 8 hours at 4°C is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 511.6 g/mol .[7]
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Purge the headspace of the tube with an inert gas to prevent oxidation.[4]
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM). To minimize the final DMSO concentration, it is recommended to perform an intermediate dilution step.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 1:100 intermediate dilution in cell culture medium (resulting in a 100 µM solution). Then, perform a further 1:10 dilution of the intermediate solution in the final volume of cell culture medium to be used in the experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Protocol 3: General Guidelines for In Vivo Administration
This section provides general guidance for the preparation of this compound for intravenous (i.v.) injection in mice. Specific dosages and vehicles should be determined based on the experimental design and relevant literature.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
The final injection solution should be prepared by diluting the DMSO stock in a suitable sterile vehicle, such as saline.
-
The final concentration of DMSO in the injection solution should be kept as low as possible to avoid toxicity. A final concentration of 2% or lower is often recommended for in vivo studies.
-
For example, to prepare an injection solution, the DMSO stock can be diluted with saline. The final volume of the injection will depend on the desired dose and the weight of the animal.
-
It is crucial to ensure that the this compound remains in solution after dilution. If precipitation occurs, reformulation with a different vehicle or the use of solubilizing agents may be necessary.
-
All injection solutions must be sterile. Filtration through a 0.22 µm syringe filter is recommended.
-
A study has reported the use of naltriben in vivo in mice via intravenous administration.[8]
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor (δ-OR) Antagonism Workflow
This compound acts as an antagonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR) typically coupled to inhibitory G-proteins (Gi/Go).[9][10] Antagonism by naltriben blocks the binding of endogenous or exogenous agonists, thereby preventing the downstream signaling cascade.
Caption: Naltriben blocks agonist binding to the δ-opioid receptor.
TRPM7 Channel Activation and Downstream Signaling
This compound can directly activate the TRPM7 channel, leading to an influx of Ca²⁺ and subsequent activation of the MAPK/ERK signaling pathway.[3][11]
Caption: Naltriben activates the TRPM7 channel, leading to downstream signaling.
Experimental Workflow for Investigating this compound Effects
This diagram outlines a typical workflow for studying the effects of this compound in a research setting.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. G protein-coupled opioid receptor signaling pathway Gene Ontology Term (GO:0038003) [informatics.jax.org]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining optimal Naltriben mesylate concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Naltriben (B52518) mesylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Naltriben mesylate and what is its primary mechanism of action?
Naltriben is a potent and selective antagonist for the delta (δ)-opioid receptor, with a preference for the δ₂ subtype.[1][2] It is widely used in scientific research to distinguish the subtype selectivity of drugs acting at the δ-receptors.[1][2] At higher concentrations, it can also act as a kappa (κ)-opioid agonist.[2] Additionally, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3]
Q2: What is the optimal concentration of this compound for my in vitro experiment?
The optimal concentration of this compound depends on the specific experimental setup, including the cell type, receptor expression levels, and the assay being performed. Based on its binding affinity and observed effects in cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended for δ-opioid receptor antagonism. For TRPM7 activation, higher concentrations in the micromolar range (e.g., 25-100 µM) may be necessary.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO, with solubility up to 50 mM with gentle warming.
Q4: What are the known off-target effects of this compound?
Besides its primary activity as a δ-opioid receptor antagonist, Naltriben has two notable off-target effects. At high doses, it can act as a κ-opioid receptor agonist.[2] It is also a known activator of the TRPM7 ion channel, which can lead to increased intracellular calcium levels and activation of downstream signaling pathways like MAPK/ERK.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No observable antagonist effect | 1. Inappropriate Naltriben Concentration: The concentration may be too low to effectively compete with the agonist. | Perform a dose-response experiment with a wide range of Naltriben concentrations to determine the IC₅₀. |
| 2. High Agonist Concentration: The agonist concentration may be too high, preventing Naltriben from effectively competing for receptor binding. | Use an agonist concentration at or near its EC₅₀ or EC₈₀ to create a window for observing antagonism. | |
| 3. Naltriben Degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure this compound is stored as a desiccated solid at room temperature. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. | |
| 4. Low Receptor Expression: The cell line used may have low expression levels of the δ-opioid receptor. | Confirm receptor expression using techniques like Western blot, qPCR, or radioligand binding. Consider using a cell line with higher or induced receptor expression. | |
| 5. Off-Target Effects: At higher concentrations, Naltriben's activation of TRPM7 could mask or interfere with its δ-opioid receptor antagonism. | Use the lowest effective concentration of Naltriben for δ-opioid receptor antagonism. Consider using a more selective δ-opioid antagonist if TRPM7 activation is a concern. | |
| Unexpected or inconsistent results | 1. Cell Health and Passage Number: Over-passaged or unhealthy cells can exhibit altered receptor expression and signaling. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. |
| 2. Assay Variability: Inconsistent incubation times, temperatures, or reagent concentrations can lead to variability. | Standardize all assay parameters and include appropriate positive and negative controls in every experiment. | |
| 3. Solvent Effects: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all wells. | |
| High background signal in binding assays | 1. Inadequate Washing: Insufficient washing can leave non-specifically bound radioligand. | Optimize the number and duration of wash steps with ice-cold buffer. |
| 2. Non-specific Binding to Plates/Filters: The radioligand may be binding to the assay plates or filters. | Pre-treat plates or filters with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI). |
Data Presentation
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor/Channel | Value | Cell Line/System | Reference |
| Kᵢ (antagonist) | δ-Opioid Receptor | 0.013 nM | - | |
| µ-Opioid Receptor | 19 nM | - | ||
| κ-Opioid Receptor | 152 nM | - | ||
| Kᵢ (inverse agonist) | δ₂-Opioid Receptor | 0.013 nM | CHO-DG44 cells (mouse receptor) | [6] |
| EC₅₀ (activator) | TRPM7 | 20.7 µM | HEK293 cells (mouse TRPM7) | [6] |
Experimental Protocols
Radioligand Binding Assay for Determining Kᵢ of this compound
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the δ-opioid receptor using a radiolabeled ligand (e.g., [³H]-Naltrindole).
Materials:
-
Cell membranes expressing δ-opioid receptors
-
[³H]-Naltrindole (Radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the δ-opioid receptor. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-labeled δ-opioid antagonist (e.g., 10 µM Naltrindole).
-
Competition: Radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: cAMP Measurement to Determine IC₅₀ of this compound
This protocol describes a functional assay to determine the IC₅₀ of this compound by measuring its ability to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels in cells expressing the Gi-coupled δ-opioid receptor.
Materials:
-
Cells expressing δ-opioid receptors (e.g., CHO-K1 or HEK293 cells)
-
A δ-opioid receptor agonist (e.g., DPDPE)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the agonist at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the δ-opioid agonist to the wells (except for the basal control wells) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels (or % inhibition of the agonist response) against the log concentration of this compound. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
Mandatory Visualizations
Caption: Delta-opioid receptor signaling pathway and the antagonistic action of this compound.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the Mu-Delta Opioid Receptor Heterodimer Enhances Opioid Anti-Nociception by Activating Src and CaMKII Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Naltriben mesylate at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Naltriben (B52518) mesylate, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Naltriben mesylate?
Naltriben is predominantly a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a preference for the δ2 subtype.[1][2][3] It is widely used in research to differentiate between the δ1 and δ2 opioid receptor subtypes.[1][4]
Q2: What are the known off-target effects of this compound at high doses?
At high concentrations, this compound exhibits several off-target effects:
-
Mu-Opioid Receptor (μ-opioid receptor) Antagonism: It can act as a noncompetitive antagonist at μ-opioid receptors.[4]
-
Kappa-Opioid Receptor (κ-opioid receptor) Agonism: It can function as an agonist at κ-opioid receptors.[1][3][4]
-
TRPM7 Channel Activation: Naltriben has been shown to be a selective positive gating modulator (activator) of the TRPM7 channel, a non-opioid related target.[5][6]
Q3: At what concentrations do the off-target effects of Naltriben become apparent?
Off-target effects are generally observed at higher concentrations. For instance, inhibition of high K+-stimulated norepinephrine (B1679862) release, indicative of κ-opioid receptor agonism, occurs at concentrations above 100 nM.[4] Activation of TRPM7 channels has been reported with an EC50 of approximately 20 μM.[6]
Q4: Can Naltriben's off-target κ-opioid agonism interfere with its δ-opioid antagonist activity?
Yes. At high doses (e.g., 3 mg/kg s.c. in rats), the κ-opioid receptor agonist-like activity of Naltriben can unexpectedly lead to a loss of its antagonist effect at δ-opioid receptors.[1] This interaction appears to be specific, with nor-BNI-sensitive κ-opioid receptors interacting with δ2, but not δ1 opioid receptors in the spinal cord.[1]
Troubleshooting Guide
Issue 1: Unexpected agonist-like effects observed in my experiment with Naltriben.
-
Possible Cause: You may be using a high concentration of Naltriben, leading to its agonist activity at κ-opioid receptors.[1][4]
-
Troubleshooting Steps:
-
Review Concentration: Verify the concentration of Naltriben used in your experiment. Compare it to the concentrations where κ-opioid agonism has been reported (above 100 nM).[4]
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect is concentration-dependent.
-
Use a κ-Opioid Antagonist: To confirm κ-opioid receptor involvement, pre-treat your system with a selective κ-opioid antagonist, such as nor-binaltorphimine (nor-BNI).[1] If the agonist-like effect of Naltriben is blocked, it confirms off-target activity at the κ-opioid receptor.
-
Issue 2: Loss of Naltriben's antagonistic effect at the δ-opioid receptor.
-
Possible Cause: High concentrations of Naltriben can lead to κ-opioid receptor agonism, which can functionally mask its δ-opioid antagonist effects.[1]
-
Troubleshooting Steps:
-
Lower Naltriben Concentration: Reduce the concentration of Naltriben to a range where it is selective for the δ-opioid receptor.
-
Co-administration with a κ-Opioid Antagonist: As in the previous issue, use a κ-opioid antagonist like nor-BNI to block the off-target κ-agonist effect and potentially restore the δ-antagonist activity.[1]
-
Issue 3: Observing effects on cell migration, invasion, or ion channel activity that are inconsistent with opioid receptor signaling.
-
Possible Cause: Naltriben can activate TRPM7 channels, which are involved in cellular processes like migration and invasion, particularly in glioblastoma cells.[5][6]
-
Troubleshooting Steps:
-
Confirm TRPM7 Expression: Verify that your experimental system (e.g., cell line) expresses TRPM7 channels.
-
Use a TRPM7 Blocker: To confirm the involvement of TRPM7, use a known TRPM7 inhibitor and observe if it reverses the effects of Naltriben.
-
Evaluate Downstream Signaling: Assess signaling pathways known to be downstream of TRPM7 activation, such as the MAPK/ERK pathway.[6]
-
Data Presentation
Table 1: Off-Target Binding Affinity and Functional Activity of this compound
| Target Receptor/Channel | Species | Assay Type | Measured Parameter | Value | Reference |
| Mu (μ) Opioid Receptor | Rat | Radioligand Binding ([3H]DAMGO displacement) | Ki | 19.79 ± 1.12 nM | [4] |
| Kappa (κ) Opioid Receptor | Rat | Radioligand Binding ([3H]diprenorphine displacement) | Ki | 82.75 ± 6.32 nM | [4] |
| TRPM7 Channel | Not Specified | Electrophysiology | EC50 | ~20 μM | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Mu (μ) and Kappa (κ) Opioid Receptors
This protocol is adapted from studies characterizing the binding of Naltriben to μ- and κ-opioid receptors.[4]
-
Objective: To determine the binding affinity (Ki) of Naltriben for μ- and κ-opioid receptors.
-
Materials:
-
Rat cerebral cortex membranes
-
[3H]DAMGO (for μ-receptors)
-
[3H]diprenorphine (for κ-receptors, in the presence of DAMGO and DPDPE to block μ and δ receptors)
-
This compound
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
-
Methodology:
-
Prepare cerebral cortex membranes from rats.
-
Incubate the membranes with a fixed concentration of the radioligand ([3H]DAMGO or [3H]diprenorphine) and varying concentrations of Naltriben.
-
For κ-receptor binding, include saturating concentrations of DAMGO and DPDPE to prevent the radioligand from binding to μ- and δ-receptors.
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay for Kappa (κ) Opioid Receptor Agonism
This protocol is based on the functional assay measuring the inhibition of high K+-stimulated norepinephrine release.[4]
-
Objective: To assess the agonist activity of Naltriben at κ-opioid receptors.
-
Materials:
-
Rat cerebral cortex slices
-
[3H]Norepinephrine ([3H]NE)
-
High potassium (K+) buffer (e.g., 15 mM KCl)
-
This compound
-
Selective opioid receptor antagonists (e.g., CTAP for μ, nor-BNI for κ)
-
Physiological salt solution
-
-
Methodology:
-
Prepare slices of rat cerebral cortex.
-
Pre-incubate the slices with [3H]NE to load the nerve terminals.
-
Wash the slices to remove excess [3H]NE.
-
Stimulate the release of [3H]NE with a high K+ buffer in the presence of varying concentrations of Naltriben.
-
To confirm the receptor mediating the effect, perform experiments where slices are pre-treated with selective antagonists before the addition of Naltriben and high K+ stimulation.
-
Collect the superfusate and measure the amount of [3H]NE released using a scintillation counter.
-
An inhibition of K+-stimulated [3H]NE release by Naltriben, which is reversible by a κ-opioid antagonist, indicates κ-opioid receptor agonism.
-
Visualizations
Caption: Off-target interactions of high-dose this compound.
Caption: Troubleshooting workflow for unexpected agonist effects.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben mesylate kappa-opioid agonist activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the kappa-opioid receptor (KOR) agonist activity of Naltriben (B52518) mesylate. While primarily characterized as a potent and selective delta-opioid receptor antagonist, evidence demonstrates that Naltriben also possesses agonist activity at kappa-opioid receptors, particularly at higher concentrations.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is Naltriben mesylate a kappa-opioid receptor (KOR) agonist?
A1: Yes, at higher doses, this compound exhibits agonist activity at kappa-opioid receptors.[1][2] It is important to note that its primary pharmacological profile is that of a potent and selective delta-opioid receptor antagonist.[1]
Q2: At what concentrations does Naltriben show KOR agonist activity?
A2: Functional agonist activity has been observed at concentrations above 100 nM. In one study, Naltriben inhibited high K+-stimulated norepinephrine (B1679862) release in rat cerebral cortex slices, an effect that was attenuated by the KOR antagonist nor-BNI.[2]
Q3: What is the binding affinity of Naltriben for the kappa-opioid receptor?
A3: Naltriben displays a binding affinity (Ki) for the kappa-opioid receptor in the nanomolar range. Specific values from literature are summarized in the data table below.
Q4: How does Naltriben's affinity for KOR compare to other opioid receptors?
A4: Naltriben has a significantly higher affinity for the delta-opioid receptor compared to the kappa and mu receptors. Its selectivity for the delta receptor is a key feature of its pharmacological profile.
Quantitative Data Summary
The following table summarizes the reported binding affinities of Naltriben for opioid receptors. Note that specific EC50 and Emax values for its kappa-opioid agonist activity are not consistently reported in the reviewed literature.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species/System |
| Naltriben | Kappa (κ) | 82.75 ± 6.32 nM | Rat cerebral cortex |
| Naltriben | Mu (μ) | 19.79 ± 1.12 nM | Rat cerebral cortex |
Experimental Protocols & Troubleshooting
Characterizing the kappa-opioid agonist activity of this compound typically involves functional assays that measure G-protein activation or downstream signaling pathways. Below are detailed protocols for key experiments and troubleshooting guides.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation by an agonist.
Experimental Workflow:
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing the kappa-opioid receptor.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl₂, EDTA, and NaCl.
-
Reaction Mix: In a 96-well plate, combine:
-
KOR-expressing cell membranes.
-
Assay buffer.
-
GDP (to enhance agonist-stimulated binding).
-
Varying concentrations of this compound.
-
A known KOR agonist as a positive control (e.g., U-50,488).
-
Buffer for basal binding.
-
Unlabeled GTPγS for non-specific binding determination.
-
-
Initiation: Add [³⁵S]GTPγS to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash filters with ice-cold buffer.
-
Detection: Measure radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot specific binding against the log concentration of Naltriben to determine EC50 and Emax values.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High Basal Binding | High constitutive receptor activity. | Increase GDP concentration in the assay buffer. |
| Suboptimal ion concentrations. | Optimize Mg²⁺ and Na⁺ concentrations. | |
| Low Signal-to-Noise Ratio | Insufficient receptor expression. | Use a cell line with higher KOR expression. |
| Degraded [³⁵S]GTPγS. | Use fresh radioligand. | |
| Inconsistent Results | Pipetting errors. | Ensure accurate and consistent pipetting; use calibrated pipettes. |
| Variation in incubation time/temperature. | Maintain consistent experimental conditions. |
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled KOR.
Signaling Pathway:
Caption: KOR-mediated inhibition of the cAMP pathway.
Detailed Methodology:
-
Cell Culture: Plate KOR-expressing cells in a 96-well plate and culture overnight.
-
Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound.
-
Adenylyl Cyclase Activation: Add forskolin (B1673556) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify cAMP levels using a commercial kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of Naltriben to determine IC50 (functionally equivalent to EC50 in this context) and Emax.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High Variability | Inconsistent cell numbers per well. | Ensure even cell seeding. |
| PDE activity not fully inhibited. | Optimize concentration of PDE inhibitor. | |
| Low Assay Window | Low adenylyl cyclase stimulation. | Optimize forskolin concentration. |
| Weak receptor-G protein coupling. | Ensure robust KOR expression and functionality. | |
| No Inhibitory Effect | Naltriben concentration too low. | Test a wider range of concentrations. |
| Inactive compound. | Verify the integrity and purity of this compound. |
β-Arrestin Recruitment Assay
This assay is crucial for determining if this compound exhibits biased agonism, meaning it preferentially activates G-protein signaling over the β-arrestin pathway.
Logical Relationship:
Caption: Assessing biased agonism of Naltriben at KOR.
Detailed Methodology:
-
Cell Line: Use a cell line engineered to report β-arrestin recruitment to the KOR, often using techniques like BRET, FRET, or enzyme complementation assays.
-
Cell Plating: Seed cells in an appropriate microplate.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Incubate for the time recommended by the assay manufacturer.
-
Detection: Measure the signal (e.g., luminescence, fluorescence) generated by the recruitment of β-arrestin to the KOR.
-
Data Analysis: Plot the signal against the log concentration of Naltriben to generate a dose-response curve and determine EC50 and Emax for β-arrestin recruitment.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Constitutive β-arrestin recruitment. | Use a cell line with lower basal recruitment or optimize receptor expression levels. |
| Low Signal | Poor receptor-β-arrestin interaction. | Confirm KOR expression and functionality of the reporter system. |
| Inappropriate incubation time. | Optimize the incubation time for maximal signal. | |
| Compound Interference | Autofluorescence or luminescence. | Run a control with compound in cells lacking the reporter system. |
By utilizing these protocols and troubleshooting guides, researchers can effectively characterize the kappa-opioid receptor agonist activity of this compound and investigate its potential for biased agonism.
References
Interpreting unexpected results with Naltriben mesylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Naltriben (B52518) mesylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Naltriben mesylate, helping you interpret unexpected results.
Q1: My results suggest Naltriben is acting as an agonist, not an antagonist. Why is this happening?
A1: This unexpected agonist-like activity can occur due to several factors, primarily related to dosage and receptor specificity.
-
High Concentrations: At higher concentrations, Naltriben can exhibit agonist activity at kappa-opioid receptors.[1][2] It is crucial to perform dose-response experiments to determine the optimal concentration for achieving selective delta-opioid antagonism in your specific experimental model.
-
Off-Target Effects: Naltriben is a known activator of the TRPM7 channel.[3][4] This activation can lead to downstream signaling events that may be misinterpreted as opioid receptor agonism, depending on the endpoints being measured. For example, activation of TRPM7 can enhance glioblastoma cell migration and invasion.[3][4]
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration of this compound.
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to identify the window of selective delta-opioid receptor antagonism.
-
Use a More Selective Antagonist: If possible, compare your results with another delta-opioid receptor antagonist, such as Naltrindole, to confirm if the observed effect is specific to Naltriben.[1]
-
Investigate TRPM7 Involvement: If you suspect TRPM7 activation, consider using a known TRPM7 inhibitor in a parallel experiment to see if it blocks the unexpected effect.
Q2: I'm observing effects on cell migration and invasion. Is this related to opioid receptor antagonism?
A2: While opioid receptors can play a role in cell motility, a more likely explanation for pronounced effects on migration and invasion is Naltriben's activity as a TRPM7 channel activator.[3][4]
-
TRPM7-Mediated Calcium Influx: Activation of TRPM7 channels leads to an influx of calcium ions (Ca²⁺), a key second messenger in cell migration signaling pathways.[4]
-
MAPK/ERK Pathway Activation: Studies have shown that Naltriben-induced TRPM7 activation can enhance the MAPK/ERK signaling pathway, which is strongly linked to cancer cell invasiveness.[4]
Experimental Workflow to Differentiate On-Target vs. Off-Target Effects:
Caption: Differentiating on-target from off-target effects of Naltriben.
Q3: My results show Naltriben is also affecting mu- and kappa-opioid receptors. Is this expected?
A3: Yes, this is a known characteristic of Naltriben, particularly at different concentrations. While it is most potent and selective for delta-opioid receptors, it is not entirely specific.[1][2]
-
Mu-Opioid Receptor Antagonism: Naltriben can act as a noncompetitive antagonist for mu-opioid receptors.[2]
-
Kappa-Opioid Receptor Agonism: At high doses, Naltriben can function as a kappa-opioid agonist.[1][2]
This cross-reactivity underscores the importance of careful dose selection and the use of appropriate controls to dissect the specific receptor subtype mediating the observed effects.
Frequently Asked Questions (FAQs)
Q4: What is the primary mechanism of action of this compound?
A4: this compound is primarily a potent and selective antagonist for the delta-opioid receptor, with a preference for the δ2 subtype.[1][5] It is widely used in research to differentiate the roles of delta-opioid receptor subtypes.[1]
Signaling Pathway of Delta-Opioid Receptor Antagonism:
Caption: Naltriben's antagonistic effect on delta-opioid receptor signaling.
Q5: What are the known off-target effects of this compound?
A5: The most significant and widely reported off-target effect of Naltriben is its role as an activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel.[3][4] This can lead to a variety of cellular responses unrelated to its opioid receptor activity, such as increased cell migration and invasion, particularly in cancer cell lines.[3][4] Additionally, at higher concentrations, it can interact with mu- and kappa-opioid receptors.[2]
Q6: What is the binding affinity of Naltriben for different opioid receptors?
A6: Naltriben has the highest affinity for delta-opioid receptors. Its affinity for mu- and kappa-opioid receptors is lower but can become relevant at higher concentrations.
| Receptor Subtype | Reported Activity | Ki Value (nM) |
| Delta (δ) | Antagonist | Varies by subtype (δ1 vs. δ2) |
| Mu (μ) | Noncompetitive Antagonist | 19.79 ± 1.12 |
| Kappa (κ) | Agonist (at high doses) | 82.75 ± 6.32 (as inhibitor of [³H]diprenorphine binding) |
Data compiled from studies on rat cerebral cortex membranes.[2]
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to opioid receptors in brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., cortex, striatum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled ligands (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69593 for kappa)
-
This compound
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a multi-well plate, combine the membrane preparation, a specific concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol provides a method to assess the effect of this compound on cell migration.
Materials:
-
Cultured cells (e.g., U87 glioblastoma cells)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Sterile pipette tips or cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with serum-free medium to remove dislodged cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Image Acquisition: Immediately after treatment (0 hours) and at subsequent time points (e.g., 12, 24 hours), capture images of the wound area.
-
Data Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure for each treatment group compared to the initial wound width. A decrease in wound width over time indicates cell migration. An enhanced rate of closure with Naltriben treatment would be consistent with its TRPM7-mediated effects.[4]
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using naltriben (B52518) mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of naltriben mesylate?
A1: this compound is primarily known as a potent and selective antagonist for the delta (δ)-opioid receptor, with a particular selectivity for the δ₂ subtype.[1][2] It is also characterized as an inverse agonist of δ₂-opioid receptors.[3]
Q2: What are the known off-target effects of this compound?
A2: this compound can exhibit several off-target effects, which are often concentration-dependent. At higher doses, it can act as a kappa (κ)-opioid agonist.[2][4] It has also been shown to act as a noncompetitive antagonist for mu (μ)-opioid receptors and as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3][5][6]
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO.[1][3][7] For long-term storage, it is recommended to keep the compound desiccated at -20°C.[8] Stock solutions in DMSO can be prepared, for instance, up to 50 mM with gentle warming.[1] It is advised not to store aqueous solutions for more than 8 hours at 4°C, as stability may be a concern.[7]
Q4: I am seeing unexpected results in my cell-based assay. Could it be related to the compound?
A4: Unexpected results can arise from several factors related to this compound. These include its off-target effects (see Q2), potential degradation in aqueous culture media over time[7], or issues with its solubility at the final concentration in your media. It's also important to consider that the observed effect could be due to off-target interactions rather than the intended δ-opioid receptor antagonism, a phenomenon not uncommon with small molecule inhibitors.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity/Death | 1. Concentration is too high , leading to off-target effects or general cytotoxicity.[2][4]2. Solvent (DMSO) toxicity. 3. Compound precipitation in the culture medium, causing physical stress to cells.4. Degradation of naltriben into toxic byproducts in the aqueous media.[7] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with concentrations well below the known off-target activation levels (e.g., EC₅₀ for TRPM7 is ~20.7 µM).[3]2. Ensure the final DMSO concentration in your culture medium is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media + DMSO) to confirm.3. Visually inspect the culture wells for any precipitate after adding the compound. Ensure the final concentration does not exceed its solubility limit in the aqueous medium. You may need to sonicate or gently warm the stock solution before further dilution.[1]4. Minimize the incubation time or perform media changes with freshly prepared naltriben solution for long-term experiments.[10] |
| Inconsistent or Poor Reproducibility of Results | 1. Inconsistent stock solution preparation. 2. Instability of the compound in cell culture media over the duration of the experiment.[7]3. Variability in cell health or passage number. | 1. Prepare a fresh, high-concentration stock solution in DMSO and aliquot it for single-use to avoid repeated freeze-thaw cycles.2. Conduct a time-course experiment to assess how long the compound remains active in your specific culture conditions. Consider shorter incubation times if instability is suspected.[10]3. Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Observed Effect is Not Blocked by Other δ-Opioid Antagonists | 1. The observed phenotype is due to an off-target effect of naltriben, such as TRPM7 activation.[3][5]2. The effect is mediated by the δ₂ subtype, and the other antagonist is selective for the δ₁ subtype. | 1. To test for TRPM7 involvement, use a known TRPM7 inhibitor as a control. If the effect is blocked, it suggests a TRPM7-mediated mechanism.2. Compare your results with literature on δ₁ vs. δ₂ subtype selectivity.[11] |
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of this compound for its primary target and known off-target interactions.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Receptor | Ki Value (nM) | Cell Line/System | Reference |
|---|---|---|---|
| δ-Opioid | 0.013 | CHO-DG44 (mouse receptor) | [1][3] |
| μ-Opioid | 19 | PC12 (mouse receptor) | [1][6] |
| κ-Opioid | 152 | COS-7 (rat receptor) |[1] |
Table 2: Off-Target Activation Concentrations
| Target | Effect | Concentration | Cell Line/System | Reference |
|---|---|---|---|---|
| TRPM7 | Activation (Calcium Influx) | EC₅₀ = 20.7 µM | HEK293 (mouse TRPM7) | [3] |
| κ-Opioid Receptor | Agonist Activity | >100 nM | Rat Cerebral Cortex Slices |[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight (511.59 g/mol )[1][8], calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powdered compound.
-
Solubilization: Vortex thoroughly. If needed, gently warm the solution (e.g., at 37°C) to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into single-use tubes to avoid contamination and repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Cell Viability (MTS/MTT) Assay for Cytotoxicity Assessment
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium from the DMSO stock solution. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot a dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition of cell viability).
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: General experimental workflow for cell culture studies.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ≥98% (HPLC), δ2 opioid receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naltriben Mesylate in Behavioral Studies
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Naltriben (B52518) mesylate, a potent and selective delta-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is Naltriben mesylate and what is its primary mechanism of action?
A1: Naltriben is a potent and selective antagonist for the delta (δ)-opioid receptor, with a particular selectivity for the δ2 subtype in vivo.[1] Its primary mechanism is to block the binding of endogenous and exogenous agonists to the δ-opioid receptor, thereby inhibiting the receptor's downstream signaling pathways. At higher doses, it may also exhibit kappa (κ)-opioid agonist activity and act as a noncompetitive antagonist at mu (µ)-opioid receptors.[2][3]
Q2: My this compound is not dissolving. What is the recommended solvent and procedure?
A2: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[4][5] Vendors suggest solubility up to 50 mM in DMSO, potentially requiring gentle warming. One supplier specifies solubility in DMSO at 14 mg/mL with warming to approximately 60°C.[6] For stock solutions, it is recommended to dissolve the solid in DMSO, purging the solvent with an inert gas.[4] Always refer to the batch-specific data on your Certificate of Analysis.
Q3: I am not observing the expected antagonist effect in my behavioral study. What are the potential causes?
A3: Several factors could contribute to a lack of observed effect:
-
Drug Preparation and Solubility: Improperly dissolved Naltriben will lead to inaccurate dosing. Ensure the compound is fully solubilized in the appropriate vehicle (see Q2).
-
Dose and Route of Administration: The dose may be insufficient. Doses can vary significantly based on the animal model, the specific behavior being studied, and the route of administration (e.g., intravenous, subcutaneous, intraperitoneal).[7][8] For example, a 6 mg/kg dose was shown to reduce alcohol self-administration in rats.[5]
-
Pharmacokinetics: The timing of Naltriben administration relative to the agonist challenge and the behavioral test is critical. Consider the uptake and retention kinetics in the brain regions of interest.[1]
-
Receptor Subtype Specificity: While selective, Naltriben's effects can be complex. At higher concentrations, it can interact with κ and µ receptors, potentially confounding results.[3][7]
-
Off-Target Effects: Naltriben is also known to be an activator of the TRPM7 channel, which can influence cellular processes like calcium influx and cell migration.[9][10] This activity is separate from its opioid receptor antagonism and could influence certain behavioral outcomes.
Q4: What is the selectivity profile of Naltriben for the different opioid receptors?
A4: Naltriben demonstrates high selectivity for δ-opioid receptors over µ and κ receptors. This selectivity makes it a valuable tool for distinguishing δ-receptor mediated effects from those of other opioid receptors.[2][11]
Quantitative Data Summary
For precise experimental design, understanding the binding affinities of this compound is crucial.
| Receptor Subtype | Binding Affinity (Ki) | Cell Line/Tissue | Reference |
| δ-Opioid | 0.013 nM | CHO-DG44 cells (mouse receptor) | [4][5] |
| µ-Opioid | 19 nM | - | |
| µ-Opioid | 12 nM | COS-7 cells (rat receptor) | [5] |
| µ-Opioid | 19.79 ± 1.12 nM | Rat cortex membranes | [3] |
| κ-Opioid | 152 nM | - | |
| κ-Opioid | 13 nM | PC12 cells (mouse receptor) | [5] |
Note: Ki values can vary based on experimental conditions, radioligand used, and tissue/cell preparation.
Experimental Protocols & Methodologies
Protocol: Assessing Naltriben's Antagonism of δ-Agonist Induced Analgesia (Hot Plate Test)
This protocol outlines a general method to verify the antagonist activity of Naltriben against a δ-opioid receptor agonist in a rodent model of analgesia.
-
Animal Acclimation: Acclimate male CD1 mice to the laboratory environment for at least 3 days. Handle animals daily to minimize stress-induced analgesia.
-
Drug Preparation:
-
This compound (Antagonist): Prepare a stock solution in 100% DMSO. For injection, dilute the stock to the final desired concentration using sterile saline. The final DMSO concentration should be minimized (e.g., <5%) to avoid vehicle effects.
-
δ-Opioid Agonist (e.g., [D-Pen2, D-Pen5]enkephalin - DPDPE): Dissolve in sterile saline.
-
-
Experimental Groups:
-
Vehicle (Saline/DMSO) + Vehicle (Saline)
-
Vehicle (Saline/DMSO) + Agonist (DPDPE)
-
Naltriben + Agonist (DPDPE)
-
Naltriben + Vehicle (Saline)
-
-
Administration:
-
Administer Naltriben (e.g., 1 mg/kg, subcutaneous) or its vehicle.[7]
-
After a pretreatment interval (e.g., 15-30 minutes, determined by pilot studies), administer the δ-agonist (e.g., DPDPE, intrathecal) or its vehicle.
-
-
Behavioral Testing (Hot Plate Test):
-
At the time of expected peak agonist effect (e.g., 5-10 minutes post-agonist injection), place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping).
-
Implement a cut-off time (e.g., 45 seconds) to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Analyze the data using ANOVA followed by post-hoc tests to determine if Naltriben significantly reversed the analgesic effect of the agonist.
-
Visualized Workflows and Pathways
Naltriben's Mechanism of Action at the δ-Opioid Receptor
The following diagram illustrates the signaling pathway of a δ-opioid receptor and the antagonistic action of Naltriben. Endogenous opioids (like enkephalins) or synthetic agonists typically bind to the receptor, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels. Naltriben competitively blocks this binding.
Caption: Naltriben competitively antagonizes the δ-opioid receptor.
Troubleshooting Workflow: No Observed Behavioral Effect
This flowchart provides a logical sequence of steps to diagnose why Naltriben may not be producing the expected behavioral outcome in an antagonist study.
Caption: A step-by-step guide for troubleshooting Naltriben experiments.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ≥98% (HPLC), δ2 opioid receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naltriben Mesylate Injection Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naltriben mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the delta (δ)-opioid receptor, with a particular selectivity for the δ2 subtype in vivo. It is widely used in scientific research to investigate the role of δ-opioid receptors in various physiological and pathological processes. At high doses, it may also act as a kappa (κ)-opioid agonist.[1]
Q2: What are the common research applications of this compound?
A2: this compound is utilized in a variety of research areas, including:
-
Neuroscience: To study the role of δ-opioid receptors in pain, addiction, and mood disorders.[2]
-
Oncology: To investigate the effects on tumor growth and the tumor microenvironment.
-
Cardiovascular Research: To examine the influence of δ-opioid receptors in cardiovascular function.[3]
Q3: How should this compound be stored?
A3: this compound should be stored as a solid, desiccated at room temperature. For long-term storage, keeping it at -20°C is recommended, where it can be stable for at least four years.[4]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM with gentle warming. It is sparingly soluble in aqueous solutions like saline or phosphate-buffered saline (PBS).
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer for injection.
-
Question: My this compound, initially dissolved in DMSO, precipitates when I dilute it with saline for my in vivo experiment. What can I do?
-
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are some strategies to overcome this:
-
Optimize Vehicle Composition: Prepare a stock solution in 100% DMSO. For the final injection volume, ensure the final concentration of DMSO is as low as possible, ideally below 10% and preferably under 1% (v/v), by diluting with a suitable aqueous vehicle like sterile saline (0.9% NaCl) or PBS.[5]
-
Use Co-solvents: A combination of solvents can improve solubility. Suggested combinations include 10% DMSO, 10% Tween 80, and 80% water, or 10% ethanol, 40% PEG, and 50% water.[5]
-
Sonication: After dilution, briefly sonicate the solution to aid in dissolving any small precipitates.
-
Gentle Warming: Gentle warming of the solution can help, but be cautious about the stability of the compound at higher temperatures.
-
Issue 2: Observed adverse effects or unexpected behavioral changes in experimental animals.
-
Question: My animals are showing unexpected behaviors after this compound injection. What could be the cause?
-
Answer: Adverse effects can stem from the compound itself or the vehicle.
-
Vehicle Control: Always include a vehicle-only control group to distinguish the effects of this compound from those of the solvent (e.g., DMSO). DMSO itself can have anti-inflammatory, analgesic, and diuretic properties.[5]
-
Dose-Dependent Effects: At high doses, Naltriben can exhibit κ-opioid agonist activity, which could lead to different physiological responses.[1] Consider performing a dose-response study to identify the optimal dose with minimal side effects.
-
Thermoregulation: Opioid antagonists can affect body temperature.[6][7] Monitor the body temperature of the animals and ensure it remains within a normal physiological range.
-
Endocrine Effects: Opioid systems can influence the endocrine system. Chronic administration may alter hormone levels.[8]
-
Route of Administration: The injection route can influence the systemic exposure and potential for side effects. Ensure the chosen route is appropriate for your experimental question and that the injection is performed correctly to avoid tissue damage.
-
Issue 3: Inconsistent or lack of expected antagonist effect.
-
Question: I am not observing the expected antagonism of a δ-opioid agonist in my experiments. Why might this be?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Solution Stability: While the solid form is stable, this compound in aqueous solutions may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment.
-
Incorrect Dosage: The effective dose can vary between species (e.g., mice vs. rats) and the specific experimental paradigm. A dose of 6 mg/kg has been used in rats to reduce alcohol self-administration.[4] Review the literature for doses used in similar studies.
-
Pharmacokinetics: The timing of this compound administration relative to the agonist is critical. The antagonist needs to be present at the receptor site when the agonist is administered. Consider the pharmacokinetic profile of this compound in your experimental design.
-
Receptor Subtype Specificity: Naltriben is selective for the δ2-opioid receptor subtype. If your experimental system primarily involves δ1-opioid receptors, you may see a reduced effect.
-
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor | K_i_ (nM) |
| δ-opioid | 0.013 |
| µ-opioid | 19 |
| κ-opioid | 152 |
Data from R&D Systems, obtained from competitive binding assays.
Table 2: Reported In Vivo Dosages of Naltriben
| Animal Model | Dosage | Route of Administration | Research Application | Reference |
| Rat | 6 mg/kg | Not specified | Alcohol self-administration | Krishnan-Sarin et al., 1995[4] |
| Mouse | 20 mg/kg | Intraperitoneal | Neuroprotection against glutamate-induced toxicity | Jo et al., 2022 |
Experimental Protocols
1. Preparation of this compound for Subcutaneous Injection
-
Objective: To prepare a solution of this compound suitable for subcutaneous administration in rodents.
-
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Methodology:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Prepare a stock solution by dissolving this compound in 100% sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly until fully dissolved. Gentle warming may be applied if necessary.
-
For the final injection solution, dilute the DMSO stock solution with sterile 0.9% saline. The final concentration of DMSO should be minimized, ideally below 10%. For example, to achieve a final injection concentration of 1 mg/mL with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile saline.
-
Vortex the final solution thoroughly. If any precipitation is observed, briefly sonicate the solution.
-
Prepare the injection solution fresh on the day of the experiment.
-
2. Subcutaneous Injection Procedure in Mice
-
Objective: To administer this compound subcutaneously to a mouse.
-
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
70% ethanol
-
-
Methodology:
-
Restrain the mouse appropriately.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cardiovascular effects of mu- and delta-opioid receptor antagonists in dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Opioid, cannabinoid, and transient receptor potential (TRP) systems: effects on body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of naloxone and naltrexone on drug-induced hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Opioids and Opioid Analogs on Animal and Human Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben mesylate degradation and how to prevent it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of naltriben (B52518) mesylate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is naltriben mesylate and what is its primary mechanism of action?
This compound is a highly potent and selective antagonist for the δ₂-opioid receptor.[1][2] It is widely used in neuroscience research to investigate the role of this specific opioid receptor subtype in various physiological and pathological processes. Its mechanism of action involves blocking the binding of endogenous and exogenous agonists to the δ₂-opioid receptor, thereby inhibiting downstream signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability, this compound should be stored as a solid at -20°C.[3][4] Under these conditions, it is stable for at least four years.[3][4] When preparing solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO).[3] For stock solutions, after dissolving the solid in DMSO, it is good practice to purge the vial with an inert gas before sealing to minimize oxidation.[4]
Q3: How should I prepare a stock solution of this compound?
A stock solution can be prepared by dissolving this compound in DMSO.[3][4] It is soluble in DMSO up to 50 mM with gentle warming. For a typical 10 mM stock solution, dissolve 5.12 mg of this compound in 1 mL of DMSO. Ensure the solid is completely dissolved before use. For long-term storage of the stock solution, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected antagonist activity in my assay. | Degradation of this compound in solution. While stable as a solid, prolonged storage in solution, especially at room temperature or in aqueous buffers, may lead to degradation. | Prepare fresh solutions from a solid aliquot before each experiment. If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles. |
| Incorrect concentration of the stock solution. | Verify the initial weight of the solid and the volume of the solvent used for the stock solution. If possible, confirm the concentration using a validated analytical method such as HPLC-UV. | |
| Variability in results between experiments. | Photodegradation. Exposure of this compound solutions to light for extended periods could potentially lead to degradation, although specific data is limited. | Protect solutions from light by using amber vials or covering tubes with aluminum foil. Minimize the exposure of your experimental setup to direct light. |
| pH instability. The stability of this compound may be pH-dependent. Extreme pH values in your experimental buffer could accelerate degradation. | Maintain the pH of your experimental buffer within a neutral range (pH 6-8) if the protocol allows. Assess the stability of this compound in your specific buffer system if you suspect pH-related degradation. | |
| Precipitation of the compound in aqueous buffer. | Low solubility in aqueous solutions. this compound has poor water solubility. Diluting a concentrated DMSO stock solution into an aqueous buffer can cause it to precipitate. | Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically 0.1% to 1%. Perform a solubility test in your specific buffer before conducting the main experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various cellular and in vivo experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated balance and appropriate volumetric pipettes
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM solution, add 1 mL of DMSO per 5.12 mg of this compound).
-
Vortex briefly and gently warm if necessary to ensure complete dissolution.
-
To minimize oxidation, gently purge the headspace of the vial with an inert gas.
-
Seal the vial tightly.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber tubes and store at -20°C.
Protocol 2: Assessment of this compound Stability in Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous experimental buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, aCSF)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic acid)
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the final experimental concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram and peak area for this compound.
-
Incubate the remaining working solution at your experimental temperature, protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of any new peaks that could indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
Visualizations
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the δ-opioid receptor upon agonist binding, which is inhibited by this compound.
Caption: δ-Opioid Receptor (DOR) signaling cascade.
Experimental Workflow for Assessing this compound Stability
This workflow outlines the steps to evaluate the stability of this compound under specific experimental conditions.
Caption: Workflow for stability assessment of this compound.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram provides a logical approach to troubleshooting unexpected results when using this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Validation & Comparative
A Comparative Guide to Naltriben Mesylate and Naltrindole for Delta-Opioid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used selective antagonists for the delta-opioid receptor (DOR), naltriben (B52518) mesylate and naltrindole (B39905). Both compounds are critical tools in opioid research, facilitating the investigation of DOR function in pain, addiction, and mood disorders. This document synthesizes available experimental data to highlight their similarities and key differences in receptor binding, functional antagonism, and in vivo effects.
At a Glance: Key Differences
| Feature | Naltriben Mesylate | Naltrindole |
| Primary Selectivity | Delta-Opioid Receptor (δ) | Delta-Opioid Receptor (δ) |
| Subtype Selectivity | Preferential for δ₂ subtype | Generally considered non-selective for δ subtypes |
| Affinity at other Opioid Receptors | Can exhibit activity at κ- and μ-opioid receptors at higher concentrations | High selectivity for δ over μ and κ receptors |
| Reported In Vivo Effects | Antagonism of δ-agonist-induced effects | Antagonism of δ-agonist-induced effects; potential attenuation of cocaine sensitization and oxycodone-induced side effects |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (pA₂/pKB) of naltriben and naltrindole for the mu (μ), delta (δ), and kappa (κ) opioid receptors. It is important to note that the data presented here is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (pA₂/pKB) | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) | Reference |
| Naltriben | μ | 19.79 ± 1.12 | - | [1] | ||
| δ | Data not available in a directly comparable format | - | ||||
| κ | 82.75 ± 6.32 (as an agonist) | - | [1] | |||
| Naltrindole | μ | - | 8.3 (pKB) | ~25 | ~158 | [2] |
| δ | - | 9.7 (pKB) | [2] | |||
| κ | - | 7.5 (pKB) | [2] |
Absence of a value indicates that directly comparable data was not found in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize naltriben and naltrindole.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of naltriben and naltrindole for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing a single type of opioid receptor (e.g., CHO-hDOR, CHO-hMOR, CHO-hKOR).
-
Radioligand specific for each receptor (e.g., [³H]DPDPE for δ, [³H]DAMGO for μ, [³H]U-69,593 for κ).
-
This compound and naltrindole.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (naltriben or naltrindole).
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of an antagonist in inhibiting the functional response to an agonist.
Objective: To determine the pA₂ value of naltriben and naltrindole at the δ-opioid receptor.
Materials:
-
Intact cells or tissues expressing the δ-opioid receptor.
-
A δ-opioid receptor agonist (e.g., DPDPE, DSLET).
-
This compound and naltrindole.
-
A system to measure the functional response (e.g., measurement of cAMP levels or GTPγS binding).
Procedure:
-
Generate a concentration-response curve for the agonist in the absence of the antagonist.
-
Generate a series of agonist concentration-response curves in the presence of increasing, fixed concentrations of the antagonist (naltriben or naltrindole).
-
Calculate the dose ratio, which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Plot the log (dose ratio - 1) against the log of the antagonist concentration (Schild plot).
-
The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the delta-opioid receptor signaling pathway and a typical experimental workflow for comparing opioid antagonists.
Caption: Delta-opioid receptor signaling pathway and antagonism.
References
Naltriben Mesylate: A Comparative Guide to its Delta-Opioid Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben (B52518) mesylate's performance as a delta-opioid receptor antagonist against other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studies involving the delta-opioid receptor system.
Introduction to Naltriben Mesylate
Naltriben is a potent and highly selective antagonist for the delta-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] This selectivity makes it a valuable pharmacological tool for distinguishing between the δ₁ and δ₂ receptor subtypes and for investigating their respective physiological roles.[1] While primarily a delta-opioid antagonist, it is important to note that at high concentrations, Naltriben can also exhibit agonist activity at the kappa-opioid receptor and act as a noncompetitive antagonist at the mu-opioid receptor.[3][4]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a key indicator of its potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The table below summarizes the Ki values for this compound and other commonly used opioid receptor antagonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (µ/δ) | Selectivity (κ/δ) |
| This compound | 19[5] | 0.013 [5] | 152[5] | 1462 | 11692 |
| Naltrindole | 64 | 0.02 | 65 | 3200 | 3250 |
| 7-Benzylidenenaltrexone (BNTX) | - | 0.1 (δ₁)[4] | - | - | - |
| Naltrexone | 1.518 | - | - | - | - |
Data for Naltrindole and Naltrexone are compiled from various sources. '-' indicates data not readily available in the searched literature.
As the data indicates, this compound displays exceptional selectivity for the delta-opioid receptor over both the mu and kappa subtypes.
In Vivo Antagonist Potency
In vivo studies have further validated the antagonist activity of Naltriben. For instance, (E)-7-Benzylidenenaltrexone (BNTX), a selective antagonist for the δ₁-opioid receptor, was found to be 9.6- to 12.9-fold less potent than Naltriben as an inhibitor of [³H]naltriben binding in vivo, highlighting Naltriben's potent delta-opioid receptor blockade in a physiological setting.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to characterize the antagonist activity of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and other antagonists for the mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cell lines expressing a single type of opioid receptor (e.g., CHO-K1 cells stably expressing human µ, δ, or κ receptors).
-
Radioligand specific for each receptor:
-
µ-receptor: [³H]DAMGO
-
δ-receptor: [³H]Naltrindole or [³H]DPDPE
-
κ-receptor: [³H]U-69,593
-
-
Test compounds: this compound, naltrindole, BNTX, naltrexone.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay (cAMP Inhibition Assay)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of delta-opioid receptor activation.
Objective: To determine the functional potency of this compound in antagonizing the effects of a delta-opioid receptor agonist.
Materials:
-
A cell line expressing the delta-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a commercial cAMP assay kit.
-
Delta-opioid receptor agonist (e.g., SNC80, DPDPE).
-
This compound and other test antagonists.
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium and reagents.
-
Luminometer or appropriate plate reader.
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulate the cells with a fixed concentration (e.g., EC₈₀) of a delta-opioid agonist in the presence of forskolin.
-
Incubate for a period to allow for changes in cAMP levels.
-
Lyse the cells and measure the cAMP levels using the chosen detection method.
Data Analysis: The antagonist's potency is typically expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Alternatively, the IC50 value, the concentration of antagonist that inhibits 50% of the agonist's response, can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the delta-opioid receptor signaling pathway and a typical experimental workflow for validating antagonist activity.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Naltriben Mesylate: A Comparative Analysis of its Cross-reactivity with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Naltriben (B52518) mesylate is a widely utilized pharmacological tool in opioid research, primarily recognized for its potent and selective antagonist activity at the delta (δ)-opioid receptor. However, a comprehensive understanding of its interaction with other opioid receptor subtypes is crucial for the precise interpretation of experimental results and for guiding the development of more selective therapeutic agents. This guide provides a comparative analysis of Naltriben mesylate's cross-reactivity with mu (μ)- and kappa (κ)-opioid receptors, supported by experimental data and detailed methodologies.
Binding Affinity Profile of this compound
The binding affinity of a ligand to its receptor is a primary determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.
Experimental data from radioligand binding assays have demonstrated that Naltriben exhibits the highest affinity for the δ-opioid receptor. While it is a potent δ-antagonist, it also displays measurable affinity for μ- and κ-opioid receptors, indicating a degree of cross-reactivity.
A study utilizing rat cerebral cortex membranes provided the following Kᵢ values for Naltriben:
| Opioid Receptor Subtype | Binding Affinity (Kᵢ) in nM | Reference |
| Mu (μ) | 19.79 ± 1.12 | [1] |
| Kappa (κ₂) | 82.75 ± 6.32 | [1] |
It is important to note that a corresponding Kᵢ value for the delta receptor was not reported in this particular study. However, numerous studies have confirmed Naltriben's high affinity and selectivity for the δ-opioid receptor, particularly the δ₂ subtype.[2][3][4] The lack of a unified study presenting Kᵢ values across all three receptors under identical experimental conditions necessitates careful consideration when directly comparing these values.
Functionally, Naltriben acts as a potent antagonist at δ-opioid receptors.[2][3][5] Interestingly, at higher concentrations, it has been shown to exhibit agonist-like activity at κ-opioid receptors.[2][5] This dual functionality underscores the importance of understanding its complete pharmacological profile.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities, such as the Kᵢ values presented above, is predominantly achieved through competitive radioligand binding assays. The following is a detailed methodology for a typical assay.
Objective:
To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific opioid receptor subtype (μ, δ, or κ) by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.
Materials:
-
Receptor Source: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell membranes from cell lines expressing the specific opioid receptor subtype.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).
-
Test Compound: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled standard antagonist for the target receptor (e.g., Naloxone).
-
Assay Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor source tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the opioid receptors. The final membrane pellet is resuspended in the assay buffer.
-
Assay Incubation: In a series of tubes or a microplate, the membrane preparation is incubated with:
-
The radioligand at a fixed concentration (typically at or below its Kₔ value).
-
Varying concentrations of the test compound (this compound).
-
For total binding, only the radioligand and membranes are added.
-
For non-specific binding, the radioligand, membranes, and a high concentration of the non-labeled antagonist are added.
-
-
Equilibration: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects at the δ-opioid receptor. Its partial agonist activity at the κ-opioid receptor at higher doses would partially initiate these pathways.
The canonical signaling pathway for opioid receptors involves:
-
G-protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gᵢ/Gₒ).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with ion channels. This typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in excitability. It also leads to the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
By acting as an antagonist at δ-receptors, Naltriben prevents endogenous or exogenous δ-agonists from initiating this cascade. Its agonist activity at κ-receptors would trigger this same pathway, albeit potentially to a lesser extent than a full agonist.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Comparative Guide to δ2-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltriben (B52518) mesylate with other key δ-opioid receptor antagonists, focusing on its selectivity for the δ2 subtype. The information presented is supported by experimental data to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to δ-Opioid Receptor Subtypes and the Role of Naltriben
The delta (δ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) family, is a key target in pain management, mood regulation, and the treatment of substance abuse. The δ-opioid receptor is further classified into at least two subtypes: δ1 and δ2. This sub-classification has been driven by the development of selective antagonists that can differentiate between these receptor populations. Naltriben is a potent and selective antagonist for the δ-opioid receptor, with a notable preference for the δ2 subtype.[1] Its use in research has been instrumental in elucidating the distinct physiological roles of the δ1 and δ2 receptors.[1] This guide compares Naltriben mesylate to other widely used δ-opioid antagonists, namely the relatively non-selective antagonist naltrindole (B39905) and the δ1-selective antagonist 7-benzylidenenaltrexone (B1236580) (BNTX).
Comparative Analysis of Receptor Binding Affinity
The primary measure of a drug's potency and selectivity for a particular receptor is its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for Naltriben, Naltrindole, and BNTX at the δ1 and δ2 opioid receptor subtypes.
| Compound | δ1 Ki (nM) | δ2 Ki (nM) | Selectivity (δ1/δ2) |
| Naltriben | 1.1 | 0.03 | 36.7-fold for δ2 |
| Naltrindole | 0.1 | 0.1 | Non-selective |
| 7-Benzylidenenaltrexone (BNTX) | 0.1 | 10 | 100-fold for δ1[2] |
Note: The Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
As the data indicates, this compound displays a significant preference for the δ2-opioid receptor. In contrast, BNTX is highly selective for the δ1 subtype, exhibiting a 100-fold greater affinity for δ1 over δ2 receptors.[2] Naltrindole, while a potent δ-opioid receptor antagonist, shows little to no selectivity between the two subtypes. In vivo studies have further supported these findings, demonstrating that BNTX is 9.6- to 12.9-fold less potent than naltriben at inhibiting the binding of radiolabeled naltriben, which preferentially labels δ2 sites.[3]
δ2-Opioid Receptor Signaling Pathway
Like other opioid receptors, the δ2-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon antagonist binding, such as with Naltriben, the downstream signaling cascade initiated by an agonist is blocked. The canonical signaling pathway is as follows:
-
Agonist Binding and G-protein Activation: An agonist binds to the δ2-opioid receptor, causing a conformational change that activates the associated heterotrimeric Gi/o protein.
-
G-protein Dissociation: The activated Gi/o protein releases its α-subunit (Gαi/o) from the βγ-subunits (Gβγ).
-
Downstream Effector Modulation:
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunits can directly interact with and modulate the activity of various ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
-
Cellular Response: The net effect of these events is a hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Antagonists like Naltriben bind to the receptor but do not induce the conformational change necessary for G-protein activation, thereby preventing the agonist-mediated signaling cascade.
Experimental Protocols
A common method for determining the binding affinity of unlabelled ligands, such as Naltriben, is the radioligand competition binding assay.
Radioligand Competition Binding Assay Protocol
Objective: To determine the Ki of a test compound (e.g., Naltriben) for the δ-opioid receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the δ-opioid receptor (e.g., CHO-δ cells) or brain tissue homogenates.
-
Radioligand: A radioactively labeled δ-opioid receptor ligand with high affinity (e.g., [³H]naltrindole or [³H]DPDPE).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled δ-opioid ligand (e.g., naloxone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Set up a series of tubes or a 96-well plate.
-
To each tube/well, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the test compound (Naltriben) to the experimental tubes.
-
For total binding tubes, add only the radioligand and assay buffer.
-
For non-specific binding tubes, add the radioligand and a high concentration of the non-specific binding control.
-
Add the membrane preparation to all tubes/wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each tube/well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of the δ2-opioid receptor. Its high selectivity for the δ2 subtype, in contrast to the non-selective nature of naltrindole and the δ1-selectivity of BNTX, allows for the precise dissection of the physiological and pathological roles of this specific receptor population. The choice of antagonist will ultimately depend on the specific research question being addressed. For studies focused specifically on the function of the δ2-opioid receptor, this compound is a superior choice over less selective alternatives.
References
A Comparative Guide to Naltriben Mesylate and 7-Benzylidenenaltrexone (BNTX) for Opioid Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key delta-opioid receptor antagonists: Naltriben (B52518) mesylate and 7-benzylidenenaltrexone (B1236580) (BNTX). This analysis is based on available experimental data, offering insights into their respective binding profiles, functional activities, and distinct non-opioid receptor interactions.
Naltriben and BNTX are both derivatives of the opioid antagonist naltrexone (B1662487) and are widely used as pharmacological tools to investigate the roles of delta-opioid receptor subtypes. However, they exhibit distinct selectivity profiles and off-target activities that are critical for the precise interpretation of experimental results. Naltriben is recognized as a selective antagonist for the delta-2 (δ₂) opioid receptor subtype, while also demonstrating activity at other opioid receptors and the TRPM7 channel.[1][2][3][4] In contrast, BNTX is a potent and selective antagonist of the delta-1 (δ₁) opioid receptor subtype and has been noted for its non-opioid immunosuppressive properties.[1][5][6]
Quantitative Comparison of Binding Affinities
| Compound | δ₁-Opioid Receptor (Ki) | δ₂-Opioid Receptor (Ki) | µ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Reference |
| Naltriben mesylate | Less potent than at δ₂ | Selective Antagonist | 19.79 nM | Agonist activity at high doses | [1][2][4] |
| 7-Benzylidenenaltrexone (BNTX) | Selective Antagonist | Less potent than at δ₁ | - | - | [1][5] |
Note: A dash (-) indicates that specific Ki values were not found in the reviewed literature under direct comparative conditions.
An in vivo study directly comparing the two compounds found that BNTX was 9.6- to 12.9-fold less potent than Naltriben at inhibiting the binding of [³H]naltriben, which is consistent with Naltriben's higher affinity for the δ₂ receptor subtype.[1]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for key assays used to characterize Naltriben and BNTX.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of Naltriben or BNTX for a specific opioid receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-δ₁ or CHO-δ₂ cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPDPE for δ₁ or [³H]Deltorphin II for δ₂).
-
Unlabeled this compound or BNTX.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Naltriben or BNTX).
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of δ-opioid receptor activation.
Objective: To determine the functional potency of Naltriben or BNTX as antagonists.
Materials:
-
Cells expressing the δ-opioid receptor of interest.
-
A δ-opioid receptor agonist (e.g., DPDPE).
-
This compound or BNTX.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Naltriben or BNTX for a defined period.
-
Stimulation: Add a fixed concentration of the δ-opioid agonist in the presence of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a suitable assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC₅₀ value, which reflects its functional potency.
Signaling Pathways and Off-Target Effects
Delta-Opioid Receptor Signaling
Activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences ion channel function, leading to a reduction in neuronal excitability.
This compound: Off-Target TRPM7 Activation
Beyond its activity at opioid receptors, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[7] This non-opioid action is crucial to consider in experimental design, as TRPM7 activation can influence intracellular calcium levels and activate downstream signaling cascades, such as the MAPK/ERK pathway.[8][9]
7-Benzylidenenaltrexone (BNTX): Non-Opioid Immunosuppressive Effects
BNTX has been shown to exert immunosuppressive effects that are independent of opioid receptors.[6] While the precise signaling pathway is still under investigation, this activity highlights a significant off-target effect that could influence studies in immunology and inflammation.
Conclusion
This compound and 7-benzylidenenaltrexone are invaluable tools for dissecting the pharmacology of delta-opioid receptors. Their distinct selectivities for the δ₂ and δ₁ subtypes, respectively, allow for targeted investigations into the physiological and pathological roles of these receptors. However, researchers must remain cognizant of their off-target activities. Naltriben's activation of TRPM7 channels and BNTX's non-opioid immunosuppressive effects can significantly impact experimental outcomes. Careful consideration of these properties and the use of appropriate controls are paramount for the accurate interpretation of data and the advancement of opioid receptor research.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming δ2 Selectivity of Naltriben Mesylate in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben mesylate's performance with other key δ-opioid receptor antagonists, supported by experimental data. The focus is on confirming its δ2 selectivity in various models.
Naltriben is a well-established δ-opioid receptor antagonist with a notable preference for the δ2 subtype.[1][2] This selectivity makes it a valuable tool for distinguishing the roles of δ1 and δ2 receptor subtypes in physiological and pathological processes.[1] However, at higher concentrations, Naltriben can also exhibit agonist activity at κ-opioid receptors.[1][2] Furthermore, recent studies have identified Naltriben as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, an important off-target effect to consider in experimental design.[3]
This guide will compare the binding affinity and functional activity of Naltriben with the non-selective δ-antagonist naltrindole (B39905) and the δ1-selective antagonist 7-benzylidenenaltrexone (B1236580) (BNTX).
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and comparator compounds at δ1 and δ2 opioid receptors. Data from different studies are presented to provide a comprehensive overview.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of δ-Antagonists
| Compound | δ1 | δ2 | μ | κ | Selectivity (δ1/δ2) | Reference |
| Naltriben | 1.2 | 0.13 | 23 | 14 | 9.2 | (Sofuoglu et al., 1991) |
| Naltrindole | 0.18 | 0.25 | 2.6 | 12 | 0.72 | (Sofuoglu et al., 1991) |
| 7-Benzylidenenaltrexone (BNTX) | 0.26 | 29.5 | 1.8 | 34.5 | 0.009 | (Sofuoglu et al., 1991) |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of δ-Antagonists in Mouse Vas Deferens Assay
| Compound | Antagonism of DPDPE (δ1 agonist) | Antagonism of [D-Ala2]deltorphin II (δ2 agonist) | Reference |
| Naltriben | 7.9 | 9.2 | (Sofuoglu et al., 1991) |
| Naltrindole | 8.8 | 8.8 | (Sofuoglu et al., 1991) |
| 7-Benzylidenenaltrexone (BNTX) | 9.1 | 7.2 | (Sofuoglu et al., 1991) |
Higher pA2 values indicate greater antagonist potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay for δ-Opioid Receptor Subtypes
This protocol is adapted from studies characterizing opioid receptor antagonists in Chinese Hamster Ovary (CHO) cells expressing recombinant human opioid receptors.[4][5]
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for δ1 and δ2 opioid receptors.
Materials:
-
CHO cell membranes expressing either human δ1 or δ2 opioid receptors.
-
Radioligand: [3H]DPDPE (for δ1) or [3H]Deltorphin II (for δ2).
-
Test compounds: this compound, naltrindole, 7-benzylidenenaltrexone (BNTX).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes). Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membrane preparation (typically 5-20 µg of protein).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of binding buffer (for total binding), a high concentration of a non-labeled ligand like naloxone (B1662785) (for non-specific binding), or varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay for δ-Opioid Receptor Antagonism
This protocol is a generalized method based on established procedures for assessing G-protein activation by opioid receptors.[6][7][8][9]
Objective: To determine the functional antagonist potency (e.g., pA2) of this compound by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the δ-opioid receptor subtype of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
δ-opioid receptor agonist (e.g., DPDPE for δ1, Deltorphin II for δ2).
-
Test antagonist compounds (this compound, etc.).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membranes (10-25 µg protein per well).
-
GDP (typically 10-30 µM final concentration).
-
Varying concentrations of the antagonist (this compound).
-
A fixed concentration of the δ-opioid agonist (typically at its EC80).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C to allow the antagonist to bind to the receptors.
-
Initiation of Reaction: Add [35S]GTPγS (typically 0.05-0.1 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding in the presence of different concentrations of the antagonist. Plot the inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50. The Schild equation can be used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
Mandatory Visualizations
Signaling Pathway of δ-Opioid Receptors
Caption: Simplified δ-Opioid Receptor Signaling Pathway.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay.
Logical Relationship of δ-Opioid Receptor Antagonists
Caption: Classification of δ-Opioid Receptor Antagonists.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of delta-opioid receptor activities stably expressed in CHO cell lines: function of receptor density? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Effects of sodium on agonist efficacy for G-protein activation in μ-opioid receptor-transfected CHO cells and rat thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction correlates of mu opioid agonist intrinsic efficacy: receptor-stimulated [35S]GTP gamma S binding in mMOR-CHO cells and rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sodium on agonist efficacy for G-protein activation in mu-opioid receptor-transfected CHO cells and rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AID 274396 - Antagonist activity assessed as inhibition of loperamide-stimulated [35S]GTPgammaS binding to human mu opioid receptor expressed in CHO cells - PubChem [pubchem.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to Naltriben Mesylate in Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltriben (B52518) mesylate, a selective δ₂-opioid receptor antagonist, with other common alternatives. It is designed to assist researchers in replicating and building upon published findings by offering detailed experimental data, protocols, and a clear visualization of its mechanism of action.
Naltriben is a potent and selective antagonist for the δ-opioid receptor, widely utilized in scientific research. It exhibits similar effects to the more commonly used δ-antagonist naltrindole (B39905) but possesses a different binding affinity for the δ₁ and δ₂ subtypes. This characteristic makes it a valuable tool for distinguishing the subtype selectivity of various drugs that act on δ-receptors.[1] Notably, at high doses, Naltriben can also function as a κ-opioid agonist.[1] Its utility extends to neurological disease and cancer research, where it has been shown to activate TRPM7 channels, enhancing glioblastoma cell migration and invasion.[2][3][4][5][6]
Comparative Analysis of Receptor Binding Affinity
The selectivity of Naltriben mesylate for the δ₂-opioid receptor subtype is a key factor in its utility. The following table summarizes the in vivo binding potency of Naltriben compared to 7-benzylidenenaltrexone (B1236580) (BNTX), a selective δ₁-opioid receptor antagonist.
| Compound | Target Receptor | Relative Potency | Reference |
| This compound | δ₂-opioid receptor | - | --INVALID-LINK-- |
| 7-benzylidenenaltrexone (BNTX) | δ₁-opioid receptor | 9.6- to 12.9-fold less potent than Naltriben in inhibiting [³H]naltriben binding | --INVALID-LINK--[7] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for radioligand binding assays and in vivo antinociception studies are provided below.
Radioligand Competition Binding Assay for δ-Opioid Receptor Subtype Selectivity
This protocol is designed to determine the binding affinity (Ki) of this compound and its alternatives for δ-opioid receptor subtypes.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., from mice or rats) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of 0.1-0.5 mg/mL.
2. Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation.
-
50 µL of [³H]naltrindole (a radiolabeled δ-opioid antagonist) at a final concentration at or below its Kd.
-
50 µL of varying concentrations of the competing ligand (this compound, naltrindole, or BNTX) ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
For non-specific binding determination, use a high concentration of unlabeled naloxone (B1662785) (e.g., 10 µM).
-
-
Incubate at 25°C for 60-90 minutes.
3. Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antinociception Assay: Mouse Tail-Flick Test
This protocol assesses the antagonist effect of this compound on δ-opioid receptor-mediated analgesia.
1. Animal Preparation:
-
Use male ICR mice (20-25 g).
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
2. Drug Administration:
-
Administer the δ-opioid agonist (e.g., [D-Pen²,D-Pen⁵]enkephalin - DPDPE for δ₁ or [D-Ala²,Glu⁴]deltorphin for δ₂) intracerebroventricularly (i.c.v.).
-
Administer this compound or the alternative antagonist (e.g., naltrindole) subcutaneously (s.c.) 15-30 minutes prior to the agonist administration.
3. Tail-Flick Test:
-
Gently restrain the mouse.
-
Focus a beam of high-intensity light on the ventral surface of the tail, approximately 2-3 cm from the tip.
-
Record the latency for the mouse to flick its tail out of the light beam. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Measure the baseline latency before drug administration.
-
Test the antinociceptive effect at various time points after agonist administration (e.g., 15, 30, 60, and 120 minutes).
4. Data Analysis:
-
Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between groups treated with the agonist alone and those pre-treated with the antagonist to determine the antagonistic effect.
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental workflows discussed, the following diagrams have been generated.
Caption: Signaling pathway of the δ-opioid receptor and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo comparison of this compound.
Caption: Logical relationship of Naltriben and alternatives to δ-opioid receptor subtypes.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 7. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Naltriben Mesylate Studies
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effect is paramount. This guide provides a comparative overview of essential negative control experiments for studies involving Naltriben mesylate, a potent and selective delta-opioid receptor antagonist. By employing robust negative controls, researchers can confidently attribute the observed effects to the specific antagonistic action of this compound on the delta-opioid receptor.
Naltriben is a selective antagonist for the delta-opioid receptor and is utilized in scientific research.[1][2] It exhibits similar effects to the more widely used δ antagonist naltrindole (B39905) but with different binding affinities for the δ1 and δ2 subtypes.[1][2] At high doses, it can also act as a kappa-opioid agonist.[1][2] The mesylate salt of Naltriben is often used in research.[3]
This guide details the experimental protocols for key negative control experiments and presents the expected outcomes in a clear, tabular format. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually articulate the concepts.
Comparison of Negative Control Experiments
Proper negative controls are crucial to validate that the observed biological effects are due to the specific antagonism of the delta-opioid receptor by this compound and not due to off-target effects or experimental artifacts. The following table summarizes the key negative control experiments.
| Negative Control Experiment | Purpose | Brief Methodology | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent in which this compound is dissolved. | Treat cells or tissues with the same volume of the vehicle (e.g., DMSO, saline) used to dissolve this compound, under the same experimental conditions. | The vehicle should not produce any significant effect on the measured parameters (e.g., cAMP levels, receptor binding) compared to untreated controls. |
| Agonist Activity Test | To confirm that this compound does not possess any intrinsic agonist activity at the delta-opioid receptor. | Incubate cells expressing the delta-opioid receptor with increasing concentrations of this compound alone and measure the downstream signaling response (e.g., cAMP accumulation). | This compound should not induce a response similar to a known delta-opioid receptor agonist. No significant change in the basal signaling activity should be observed. |
| Inactive Enantiomer/Structural Analog Control | To demonstrate that the observed effects are stereospecific and dependent on the specific chemical structure of this compound. | Treat cells with an inactive enantiomer of Naltriben or a structurally similar but biologically inactive analog at the same concentrations as this compound. | The inactive compound should not antagonize the effect of a delta-opioid receptor agonist. This control provides strong evidence for the specificity of this compound's action. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Delta-Opioid Receptor Signaling Pathway
Caption: Experimental Workflow for Negative Control
Detailed Experimental Protocols
The following are detailed protocols for the key negative control experiments. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.
Protocol 1: Vehicle Control and Agonist Activity Test using cAMP Assay
This protocol is designed to assess both the effect of the vehicle and to test for any intrinsic agonist activity of this compound. The delta-opioid receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels upon agonist stimulation.[4]
Materials:
-
Cells stably or transiently expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
A known delta-opioid receptor agonist (e.g., SNC80).[5]
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed the delta-opioid receptor-expressing cells into 384-well plates at a predetermined optimal density and culture overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the delta-opioid agonist in a suitable solvent.
-
Prepare a solution of the agonist at its EC80 concentration (previously determined) in assay buffer.
-
Prepare a solution of forskolin in assay buffer. The optimal concentration of forskolin should be determined empirically to stimulate a robust cAMP signal.
-
The vehicle control will be the assay buffer containing the same final concentration of the solvent used for the compounds.
-
-
Treatment:
-
Vehicle Control: Add vehicle solution to the designated wells.
-
Agonist Activity Test: Add the serial dilutions of this compound to the designated wells.
-
Positive Control (Agonist): Add the EC80 concentration of the agonist to the designated wells.
-
All wells (except for the basal control) will then be treated with forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
For the vehicle control, the cAMP level should be comparable to the forskolin-only treated cells.
-
For the agonist activity test, plot the cAMP levels against the concentration of this compound. No significant decrease in forskolin-stimulated cAMP levels should be observed, indicating a lack of agonist activity.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the delta-opioid receptor and can be adapted to test the binding of a potential inactive analog.
Materials:
-
Cell membranes prepared from cells expressing the delta-opioid receptor.
-
Radiolabeled delta-opioid receptor antagonist (e.g., [³H]-naltrindole).[6][7]
-
This compound.
-
Inactive enantiomer or structural analog (if available).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled ligand (this compound or the inactive control).
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled ligand.
-
For this compound, a sigmoidal dose-response curve is expected, from which the Ki (inhibitory constant) can be calculated.
-
For the inactive enantiomer or structural analog, there should be no significant displacement of the radioligand, even at high concentrations, indicating a lack of binding to the receptor.
-
By diligently performing these negative control experiments, researchers can significantly enhance the validity and impact of their findings in the study of this compound and its effects on the delta-opioid receptor system.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Naltriben Mesylate in Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Naltriben (B52518) mesylate with other common delta-opioid receptor antagonists, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies.
Introduction to Naltriben Mesylate
This compound is a highly selective δ₂-opioid receptor antagonist.[1][2] It is structurally related to other widely used opioid antagonists like naltrindole.[3] Beyond its primary role as a delta-opioid receptor antagonist, Naltriben has been identified as an activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, a non-opioid activity that has implications in cellular processes such as glioblastoma cell migration and invasion.[4] This dual activity makes Naltriben a unique tool for dissecting opioid and non-opioid signaling pathways.
Comparative Binding Affinity of Delta-Opioid Receptor Antagonists
The selection of an appropriate antagonist is often guided by its binding affinity (Ki) and selectivity for the target receptor over other related receptors. The following table summarizes the binding affinities of Naltriben, Naltrindole, and 7-Benzylidenenaltrexone (BNTX) for mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ₁ vs. δ₂ Selectivity | Reference |
| Naltriben | 19.79 ± 1.12 | Selective for δ₂ | 82.75 ± 6.32 | Selective for δ₂ | [5] |
| Naltrindole | 8.1 (pIC₅₀: 7.24 ± 0.04) | 0.09 (pIC₅₀: 9.65 ± 0.15) | 2.7 (pIC₅₀: 8.42 ± 0.06) | Non-selective between δ₁/δ₂ | [6] |
| BNTX | - | Less potent than Naltriben at δ₂ | - | Selective for δ₁ | [7] |
Note: Ki values are equilibrium dissociation constants, representing the concentration of a ligand that will occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). BNTX is reported to be 9.6- to 12.9-fold less potent than naltriben as an inhibitor of [³H]naltriben binding at what is presumed to be the δ₂-opioid receptor subtype.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize Naltriben and its alternatives.
Radioligand Competitive Binding Assay for Delta-Opioid Receptors
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[8]
-
Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.[8]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[8]
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C.[8]
-
Determine the protein concentration using a BCA protein assay.[8]
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[8]
-
To each well, add:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI) using a 96-well cell harvester.[8]
-
Wash the filters four times with ice-cold wash buffer.[8]
-
Dry the filters for 30 minutes at 50°C.[8]
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.[8]
4. Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding to obtain specific binding.[8]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, which can be modulated by Naltriben's activity on TRPM7 channels.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., U87 human glioblastoma cells) in appropriate media.[9]
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for a specified time.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
3. Gel Electrophoresis and Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins on a 4-20% precast polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total ERK1/2 (p-ERK1/2 and t-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Naltriben's mechanism of action can aid in understanding its effects.
Delta-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10]
Caption: Naltriben antagonism of the δ-opioid receptor signaling pathway.
TRPM7 Signaling Pathway Activation by Naltriben
Naltriben can also activate TRPM7 channels, leading to an influx of Ca²⁺ and subsequent activation of downstream signaling pathways like MAPK/ERK, which is implicated in cell migration.[11][12]
Caption: Naltriben-mediated activation of the TRPM7 signaling pathway.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of different pharmacological agents.
Caption: Workflow for the comparative pharmacological profiling of opioid antagonists.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular and Developmental Biology of TRPM7 Channel-Kinase: Implicated Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Naltriben and Naltrindole for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of opioid receptor function and developing novel therapeutics. Naltriben and naltrindole (B39905) are two widely utilized antagonists of the delta-opioid receptor (δOR), each possessing a distinct pharmacological profile. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable compound for specific research applications.
At a Glance: Key Differences
| Feature | Naltriben | Naltrindole |
| Primary Target | Delta-opioid receptor (δOR) | Delta-opioid receptor (δOR) |
| δOR Subtype Selectivity | Preferential for δ₂ subtype | High affinity for δORs, less subtype-selective |
| Other Opioid Receptor Activity | κ-opioid receptor agonist at high doses | Generally considered a selective δOR antagonist |
| Non-Opioid Targets | Activator of TRPM7 channels | Potential non-opioid receptor-mediated effects |
Quantitative Comparison: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of Naltriben and naltrindole for the mu (μ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Naltriben | 19.79 ± 1.12 | 0.013 (δ₂) | 13 | |
| Naltrindole | 8.1 | 0.09 | 2.7 |
In-Depth Pharmacological Profiles
Naltriben: A δ₂-Selective Antagonist with Kappa Agonist Properties
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a notable preference for the δ₂ subtype. This selectivity makes it a valuable tool for dissecting the specific roles of δ₂ receptors in physiological and pathological processes. However, it is crucial for researchers to be aware of its dose-dependent effects. At higher concentrations, Naltriben exhibits agonist activity at the κ-opioid receptor, which can influence experimental outcomes.
Furthermore, recent studies have identified Naltriben as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a non-selective cation channel. This non-opioid activity could contribute to its observed effects in certain experimental models, such as glioblastoma cell migration.
Naltrindole: A High-Affinity, Broadly-Acting Delta Antagonist
Naltrindole is a highly potent and widely used antagonist of the delta-opioid receptor. Unlike Naltriben, it does not exhibit strong selectivity for δOR subtypes, acting as a high-affinity antagonist at both δ₁ and δ₂ receptors. This broader activity profile makes it suitable for studies aiming to block overall delta-opioid receptor signaling.
Interestingly, naltrindole has also been shown to have effects that may not be mediated by opioid receptors. For instance, it can prevent cocaine-induced sensitization, suggesting a role in modulating the neurobiological adaptations that underlie addiction. Some evidence also points to immunosuppressive properties that are independent of opioid receptor antagonism.
Experimental Data and Protocols
To facilitate the replication and design of experiments, this section provides detailed methodologies for key assays used to characterize and compare Naltriben and naltrindole.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of Naltriben and naltrindole for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, [³H]U69,593 for κOR)
-
Test compounds (Naltriben and naltrindole) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like naloxone)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or non-specific control.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Mixed Lymphocyte Reaction (MLR)
This in vitro assay is used to assess the immunomodulatory effects of a compound.
Objective: To determine the effect of Naltriben and naltrindole on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two genetically different healthy donors
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Test compounds (Naltriben and naltrindole) at various concentrations
-
Mitomycin C or irradiation source (to create stimulator cells)
-
[³H]-thymidine or a fluorescent dye (e.g., CFSE) for measuring proliferation
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Prepare Stimulator and Responder Cells:
-
Responder cells: PBMCs from one donor.
-
Stimulator cells: PBMCs from the second donor, treated with mitomycin C or irradiated to prevent their proliferation.
-
-
Co-culture: In a 96-well plate, co-culture the responder and stimulator cells at a specific ratio (e.g., 1:1).
-
Add Test Compounds: Add Naltriben, naltrindole, or vehicle to the co-cultures at various concentrations.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Measure Proliferation:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the last 18-24 hours of incubation. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity.
-
CFSE staining: Stain the responder cells with CFSE before co-culture. After incubation, analyze the dilution of the CFSE signal by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Compare the proliferation in the drug-treated groups to the vehicle-treated control group to determine the immunomodulatory effect of the compounds.
Justification for Using Naltriben Mesylate: A Comparative Guide for Researchers
For researchers investigating the intricacies of the delta-opioid receptor (DOR) system, the choice of a selective antagonist is a critical decision that can profoundly impact experimental outcomes. While several antagonists are available, Naltriben mesylate presents a unique pharmacological profile that, for specific research questions, offers distinct advantages over other commonly used antagonists such as Naltrindole and the historical compound ICI 174,864. This guide provides an objective comparison of these antagonists, supported by experimental data and detailed methodologies, to aid researchers in making an informed selection.
The primary justification for using Naltriben lies in its reported selectivity for the δ₂-opioid receptor subtype.[1][2] This property makes it an invaluable tool for dissecting the specific roles of δ₂ receptors in physiological and pathological processes. In contrast, Naltrindole is generally considered a non-subtype-selective DOR antagonist, while the peptide-based antagonist ICI 174,864 also lacks subtype selectivity and can exhibit partial agonist or inverse agonist properties at higher concentrations.[3]
However, the selection of Naltriben also necessitates careful consideration of its potential off-target effects, most notably its reported agonist activity at the kappa-opioid receptor (KOR) at high doses.[1] This characteristic underscores the importance of using Naltriben at concentrations that ensure selective DOR antagonism while minimizing KOR activation.
Quantitative Comparison of Delta-Opioid Receptor Antagonists
The following tables summarize the binding affinities and selectivity profiles of this compound, Naltrindole, and ICI 174,864 for the mu (μ), delta (δ), and kappa (κ) opioid receptors. Lower Kᵢ values indicate higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | δ-Opioid Receptor (Kᵢ, nM) | μ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Naltriben | ~0.1 - 1.0 | ~20 - 50 | ~80 - 100 |
| Naltrindole | ~0.1 - 0.5 | ~50 - 100 | ~70 - 150 |
| ICI 174,864 | ~1 - 5 | >1000 | >1000 |
Note: Kᵢ values are approximate and can vary between studies depending on the specific radioligand, tissue preparation, and assay conditions used.[3][4]
Table 2: Receptor Selectivity Ratios
| Compound | μ/δ Selectivity Ratio | κ/δ Selectivity Ratio |
| Naltriben | ~20 - 500 | ~80 - 1000 |
| Naltrindole | ~100 - 1000 | ~140 - 1500 |
| ICI 174,864 | >200 - 1000 | >200 - 1000 |
Note: Selectivity ratios are calculated from the Kᵢ values and represent the fold-selectivity for the delta-opioid receptor over the mu and kappa receptors.
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists' actions, it is essential to visualize the relevant signaling pathways and experimental procedures.
Caption: Delta-opioid receptor signaling and antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound and other antagonists for opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing a specific human or rodent opioid receptor subtype (μ, δ, or κ), or brain tissue homogenates.[4]
-
Radioligand: A tritiated ([³H]) ligand with high affinity for the receptor of interest (e.g., [³H]DPDPE or [³H]Naltrindole for DOR).[4]
-
Test Compounds: this compound, Naltrindole, ICI 174,864 of high purity.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled opioid ligand (e.g., 10 µM Naloxone).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of the radioligand at a concentration near its Kd value.
-
50 µL of varying concentrations of the test antagonist.
-
50 µL of the receptor membrane preparation (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay for Antagonist Characterization (Schild Analysis)
This assay determines the functional antagonism (pA₂) of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
Receptor Source: Cell membranes from cells expressing the delta-opioid receptor.
-
Agonist: A selective delta-opioid receptor agonist (e.g., DPDPE or SNC80).
-
Antagonist: this compound.
-
[³⁵S]GTPγS: (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Antagonist Pre-incubation: In a 96-well plate, add varying concentrations of this compound to the receptor membranes and incubate for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add varying concentrations of the delta-opioid agonist to the wells.
-
GTPγS Binding: Initiate the binding reaction by adding a solution containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM). Incubate for 60 minutes at 30°C.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS as described in the radioligand binding assay protocol.
-
Data Analysis (Schild Plot):
-
Generate dose-response curves for the agonist in the absence and presence of different concentrations of Naltriben.
-
Determine the EC₅₀ for the agonist from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in presence of antagonist) / EC₅₀ (in absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of Naltriben on the x-axis.[5][6][7]
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (KB). A slope of 1 is indicative of competitive antagonism.[5]
-
Conclusion: Justifying the Use of this compound
The primary justification for selecting this compound over other delta-opioid receptor antagonists is its selectivity for the δ₂ subtype, providing a means to investigate the specific functions of this receptor population.[1][2] However, researchers must be cognizant of its potential for kappa-opioid receptor agonism at higher concentrations and design experiments accordingly.[1] Naltrindole remains a valuable tool as a potent and selective, non-subtype-specific DOR antagonist.[3] ICI 174,864, while historically important, is often less preferred due to its peptide nature and potential for mixed efficacy.[3] Ultimately, the choice of antagonist should be guided by the specific research question, with a thorough understanding of the pharmacological nuances of each compound.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. Schild (apparent pA2) analysis of a kappa-opioid antagonist in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Naltriben Mesylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like Naltriben mesylate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, grounded in available safety data.
Chemical and Physical Properties
A clear understanding of a substance's properties is the first step in safe handling and disposal. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [1] |
| Molecular Weight | 511.6 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (to 50 mM with gentle warming) | |
| Storage | Desiccate at room temperature or keep refrigerated. | [3] |
Hazard Identification and Safety Precautions
There is some conflicting information regarding the hazard classification of this compound. One safety data sheet (SDS) classifies it as "Not a hazardous substance or mixture"[4]. However, another indicates it is "Fatal if swallowed" and "May cause drowsiness or dizziness". Given this discrepancy, it is crucial to handle this compound with a high degree of caution.
Always wear appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[3]. Avoid contact with skin and eyes[3]. Do not eat, drink, or smoke when using this product.
Step-by-Step Disposal Procedures
Adherence to proper disposal protocols is critical. The following steps are based on general best practices for chemical waste disposal as outlined in available safety data sheets.
-
Containerization:
-
Keep this compound waste in its original container whenever possible.
-
If the original container is not available or is compromised, use a suitable, clearly labeled, and sealable container for chemical waste.
-
Do not mix this compound waste with other chemical waste streams.
-
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard symbols as indicated by the more stringent SDS (e.g., skull and crossbones for acute toxicity).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area for hazardous waste collection.
-
This area should be away from incompatible materials such as strong bases and oxidizing agents[3].
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
All disposal activities must be in strict accordance with all applicable federal, state, and local environmental regulations.
-
Crucially, do not let the product enter drains or waterways [4].
-
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
-
Ingestion: If swallowed, rinse mouth with water. Immediately call a poison control center or doctor.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[3].
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice[3][4].
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[4].
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Naltriben mesylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Naltriben mesylate. Given the potent pharmacological activity of this compound as a selective δ₂-opioid receptor antagonist, it is imperative to handle it with appropriate precautions to minimize exposure risks.[1][2] The information herein is intended to supplement, not replace, a thorough institutional safety review and the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 (or higher) respirator within a ventilated enclosure.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of fine powder. Full respiratory protection and double gloving are critical to prevent inhalation and skin contact. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to ensure safety at every stage of handling this compound.
Upon receipt, visually inspect the container for any damage or leaks. This compound is a solid and should be stored at -20°C for long-term stability.[3] The storage location should be clearly labeled as containing a potent compound.
All handling of solid this compound should be conducted in a designated area, preferably within a containment device such as a chemical fume hood or a glove box. For solution preparation, this compound is soluble in DMSO.[3] When preparing solutions, add the solvent to the solid to minimize the potential for powder dispersal.
Caption: A typical workflow for handling this compound, from receipt to disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
All waste streams must be segregated and clearly labeled.
| Waste Type | Disposal Container | Labeling |
| Unused Solid Compound | Original container or a sealed, labeled waste container. | "Hazardous Waste: this compound" |
| Contaminated Labware (e.g., vials, pipette tips) | Puncture-resistant, sealed container. | "Hazardous Waste: this compound Contaminated Sharps/Labware" |
| Contaminated PPE (e.g., gloves, lab coat) | Sealed plastic bag or container. | "Hazardous Waste: this compound Contaminated PPE" |
| Aqueous Waste (from cleaning, etc.) | Sealed, labeled container. | "Hazardous Waste: Aqueous, this compound" |
| Organic Solvent Waste (e.g., DMSO solutions) | Sealed, labeled solvent-compatible container. | "Hazardous Waste: Organic, this compound in [Solvent Name]" |
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a detergent solution followed by a solvent rinse, as appropriate for the surface) should be used. All materials used for decontamination should be disposed of as hazardous waste.
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.
Caption: Decision-making process for the disposal of this compound waste.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental protection. Always prioritize a culture of safety within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
